Hexyl gallate
Description
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Properties
IUPAC Name |
hexyl 3,4,5-trihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-2-3-4-5-6-18-13(17)9-7-10(14)12(16)11(15)8-9/h7-8,14-16H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQHJNOHLEKVUHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431397 | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087-26-9 | |
| Record name | Hexyl gallate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexyl gallate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20431397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Laboratory Synthesis of Hexyl Gallate
Introduction
Hexyl gallate, the ester of gallic acid and n-hexanol, is a molecule of significant interest in the pharmaceutical, food, and cosmetic industries. Its balanced amphiphilic character, combining the hydrophilic 3,4,5-trihydroxybenzoate moiety with a lipophilic hexyl chain, underpins its efficacy as an antioxidant and antimicrobial agent.[1] This technical guide provides an in-depth overview of the primary methods for the laboratory synthesis of this compound, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its preparation.
Core Synthesis Methodologies
The laboratory preparation of this compound is predominantly achieved through two primary routes: direct acid-catalyzed esterification and enzymatic synthesis. While other methods, such as those involving the activation of gallic acid to galloyl chloride exist, they are often more complex and less commonly employed for this specific ester.[2]
Direct Acid-Catalyzed Esterification (Fischer Esterification)
This is the most traditional and widely documented method for synthesizing alkyl gallates.[1][3] The reaction involves the direct condensation of gallic acid with n-hexanol in the presence of an acid catalyst. To drive the reaction equilibrium towards the product, the water formed as a byproduct is continuously removed.[3]
Reaction Principle: The synthesis follows a nucleophilic acyl substitution mechanism. The alcohol (n-hexanol) acts as a nucleophile, attacking the carbonyl carbon of the protonated gallic acid.
Caption: Fischer esterification of gallic acid with n-hexanol.
Detailed Experimental Protocol:
This protocol is adapted from established methods for alkyl gallate synthesis.[3]
-
Apparatus Setup: Assemble a reaction flask equipped with a magnetic stirrer, a heating mantle, and a Soxhlet extractor. The Soxhlet thimble should be filled with a suitable drying agent, such as 10 g of anhydrous sodium sulfate, and topped with a reflux condenser.[3]
-
Reactant Charging: To the reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and an additional 70 ml of n-hexanol to fill the Soxhlet apparatus.[3]
-
Catalyst Addition: Carefully add 1 ml of concentrated sulfuric acid (or a molar equivalent of p-toluenesulfonic acid) to the mixture.[3] Sulfuric acid is typically used in concentrations of ≤1% to minimize side reactions.[1]
-
Reaction: Heat the mixture to approximately 160°C with constant stirring.[3] The n-hexanol and the water byproduct will form an azeotrope, which boils and condenses in the Soxhlet apparatus. The water is trapped by the drying agent, and the anhydrous hexanol returns to the reaction flask, driving the equilibrium toward ester formation.[3]
-
Monitoring and Completion: Allow the reaction to proceed for approximately 8 hours.[3] The reaction can be monitored by thin-layer chromatography (TLC) until the gallic acid spot is no longer visible.
-
Work-up and Purification:
-
Once complete, cool the reaction mixture.
-
Pour the cooled mixture into an appropriate solvent like methylene chloride or petroleum ether while stirring to induce crystallization.[3][4]
-
The resulting crystal suspension is then filtered.
-
The collected crystals are washed sequentially with water and the crystallization solvent (e.g., methylene chloride or petroleum ether) to remove unreacted starting materials and catalyst.[3]
-
Dry the purified this compound crystals in a vacuum oven (e.g., 60°C at 300 mm Hg for 1 hour).[3]
-
Data Summary for Direct Esterification:
| Parameter | Value / Condition | Source(s) |
| Reactants | Gallic Acid, n-Hexanol | [3] |
| Catalyst | Sulfuric Acid or p-Toluenesulfonic Acid | [1][3] |
| Temperature | 100°C - 180°C (typically ~160°C) | [1][3] |
| Reaction Time | ~5 - 8 hours | [3][4] |
| Water Removal | Azeotropic distillation (Soxhlet/Dean-Stark) | [3] |
| Typical Yield | ~75% (for analogous octyl gallate) | [3] |
| Purity | ~95% (for analogous octyl gallate) | [3] |
Enzymatic Synthesis
Enzymatic synthesis offers a green alternative to chemical catalysis, operating under milder conditions and often with higher selectivity, thus reducing byproduct formation. Immobilized enzymes, such as tannase, can be used to catalyze the esterification.
Reaction Principle: The enzyme provides an active site that facilitates the nucleophilic attack of the alcohol on the gallic acid, lowering the activation energy of the reaction.
Caption: Enzymatic synthesis of this compound.
Detailed Experimental Protocol:
This protocol is a generalized procedure based on methods for enzymatic gallate synthesis.[5]
-
Enzyme Preparation: Use a commercially available immobilized tannase or prepare it by immobilizing a soluble tannase on a suitable support.
-
Reactant Solution: Prepare a 0.1 M solution of gallic acid in n-hexanol. This may require gentle warming to fully dissolve the gallic acid.
-
Reaction: In a sealed vessel, add the immobilized tannase (e.g., 1 gram of enzyme composite per 2 ml of reactant solution) to the gallic acid-hexanol solution.[5]
-
Incubation: Incubate the mixture at room temperature (or slightly elevated, e.g., up to 45°C) with gentle agitation for 18 hours or until equilibrium is reached.[5]
-
Monitoring and Completion: Monitor the formation of this compound using thin-layer chromatography or HPLC.
-
Work-up and Purification:
-
Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
-
Remove the excess n-hexanol from the filtrate under reduced pressure.
-
The crude this compound can then be purified by recrystallization or column chromatography.[1]
-
Data Summary for Enzymatic Synthesis:
| Parameter | Value / Condition | Source(s) |
| Reactants | Gallic Acid, n-Hexanol | [5] |
| Catalyst | Immobilized Tannase | [5] |
| Temperature | Room Temperature (e.g., 4°C - 45°C) | [5] |
| Reaction Time | ~18 hours (to equilibrium) | [5] |
| Solvent | n-Hexanol (serves as reactant and solvent) | [5] |
| Yield | >60% (for analogous propyl gallate) | [5] |
| Key Advantage | Mild conditions, reusable catalyst, high selectivity | [5][6] |
General Laboratory Workflow and Visualization
The overall process for the chemical synthesis and purification of this compound can be visualized as a logical workflow, from initial setup to the final pure product.
References
- 1. Buy this compound | 1087-26-9 [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
- 4. US6297396B1 - Method of crystallizing and purifying alkyl gallates - Google Patents [patents.google.com]
- 5. EP0137601A2 - Enzymatic synthesis of gallic acid esters - Google Patents [patents.google.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
Hexyl Gallate: A Technical Guide to Natural Precursors and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexyl gallate, an ester of gallic acid and hexanol, is a compound of significant interest due to its antioxidant and antimicrobial properties. While direct extraction of this compound from natural sources is not a common practice, its precursor, gallic acid, is abundantly present in the plant kingdom. This technical guide provides a comprehensive overview of the natural sources of gallic acid, detailed methodologies for its extraction and purification, and subsequent enzymatic and chemical synthesis of this compound. This "semi-synthetic" approach, utilizing a natural precursor, is a viable strategy for the development of nature-derived products.
Natural Sources of Gallic Acid
Gallic acid is a naturally occurring phenolic acid found in a wide variety of plants, often as a component of hydrolyzable tannins. These tannins are esters of gallic acid and a polyol, such as glucose. The concentration of gallic acid can vary significantly depending on the plant species, part of the plant, and environmental conditions.
Quantitative Data on Gallic Acid in Plant Sources
The following table summarizes the gallic acid content in various plant materials, as determined by High-Performance Liquid Chromatography (HPLC).
| Plant Source | Plant Part | Gallic Acid Content | Reference |
| Quercus infectoria (Oak Galls) | Galls | 99.5 ± 7.3% (mean recovery) | [1] |
| Terminalia chebula (Myrobalan) | Fruit | High concentrations (fermentation substrate) | [2] |
| Benincasa hispida | Fruit (dried and heated) | 0.272 mg/100 g | |
| Moringa oleifera | Leaves (50% methanolic extract) | High concentrations | |
| Cassia hirsuta | Seeds (ethanolic extract) | High content | |
| Phyllanthus emblica | Fruit (freeze-dried extract) | 0.59% | |
| Qualea grandiflora | Stem Bark | Quantifiable amounts | [3] |
| Qualea parviflora | Stem Bark | Quantifiable amounts | [3] |
| Woodfordia fruticosa | Flower | 2.28 µg/mg | [4] |
Biosynthesis of Gallic Acid in Plants
The primary route for gallic acid biosynthesis in higher plants is through the shikimate pathway. This pathway converts simple carbohydrate precursors into aromatic amino acids and other important metabolites, including phenolic compounds.
Extraction and Purification of Gallic Acid from Plant Sources
The extraction of gallic acid from plant materials, particularly from sources rich in tannins like oak galls, is a critical first step. This typically involves solvent extraction followed by purification.
Experimental Protocol: Extraction and Purification of Gallic Acid from Oak Galls
This protocol outlines a general procedure for the extraction and purification of gallic acid.
Materials:
-
Dried and powdered oak galls
-
Methanol or 50% aqueous methanol
-
Dichloromethane (for MSPD)
-
Silica gel
-
Ethyl acetate
-
Formic acid
-
HPLC system with a C18 column
-
Rotary evaporator
Methodology:
-
Extraction (Matrix Solid-Phase Dispersion - MSPD):
-
Mix 10 mg of milled oak gall sample with 50 mg of silica gel adsorbent in an agate mortar.
-
Add 40 µL of dichloromethane as a disperser solvent and pulverize the mixture until fine.[1]
-
Transfer the homogenized mixture into a cartridge.
-
Elute the gallic acid with 350 µL of methanol.[1]
-
Collect the eluate for HPLC analysis.
-
-
Purification (Column Chromatography):
-
Prepare a silica gel column.
-
The crude extract is loaded onto the column.
-
Elute the column with a solvent system of increasing polarity. A common mobile phase is a gradient of toluene, ethyl acetate, and formic acid (e.g., starting with a higher ratio of toluene and gradually increasing the proportion of ethyl acetate and formic acid).[4]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC) against a gallic acid standard. The solvent system for TLC can be toluene:ethylacetate:formic acid (6:6:0.1).[4]
-
Combine the fractions containing pure gallic acid.
-
Evaporate the solvent using a rotary evaporator to obtain crystalline gallic acid.
-
The purity of the isolated gallic acid can be confirmed by HPLC analysis.
-
Synthesis of this compound
Once pure gallic acid is obtained, it can be esterified with hexanol to produce this compound. Both chemical and enzymatic methods can be employed for this synthesis.
Experimental Workflow: From Gallic Acid to this compound
Chemical Synthesis: Fischer Esterification
Materials:
-
Gallic acid
-
1-Hexanol
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous sodium sulfate
-
Diethyl ether
-
5% aqueous sodium bicarbonate solution
Methodology:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, combine gallic acid and an excess of 1-hexanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
-
Reflux:
-
Heat the reaction mixture to reflux for 1-10 hours. The reaction progress can be monitored by TLC.
-
-
Work-up:
-
After cooling, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer sequentially with water and 5% aqueous sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by column chromatography on silica gel.
-
Enzymatic Synthesis: Lipase-Catalyzed Esterification
Materials:
-
Gallic acid
-
1-Hexanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane or a solvent-free system)
-
Molecular sieves (optional, to remove water)
Methodology:
-
Reaction Setup:
-
In a sealed vessel, dissolve gallic acid and 1-hexanol in an appropriate organic solvent or use a solvent-free system. The molar ratio of hexanol to gallic acid can be optimized.
-
Add the immobilized lipase to the mixture.
-
If not using a solvent-free system, molecular sieves can be added to remove the water produced during the reaction, driving the equilibrium towards ester formation.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with constant shaking for a specified period (e.g., 24-72 hours).
-
-
Enzyme Removal and Product Isolation:
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be reused.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
-
Purification:
-
The product can be purified using column chromatography as described for the chemical synthesis method.
-
Conclusion
While this compound itself is not typically extracted directly from natural sources on a large scale, its synthesis from the readily available natural precursor, gallic acid, presents a robust and sustainable approach for its production. This guide provides the foundational technical information for researchers and professionals in drug development to explore the extraction of gallic acid from abundant plant sources and its subsequent conversion to this compound. The detailed protocols for extraction, purification, and synthesis offer a practical framework for laboratory and potential industrial applications. The use of enzymatic synthesis, in particular, aligns with the principles of green chemistry, offering a milder and more selective alternative to traditional chemical methods.
References
Chemical and physical properties of Hexyl gallate
An In-depth Technical Guide to the Chemical and Physical Properties of Hexyl Gallate
Introduction
This compound, also known as hexyl 3,4,5-trihydroxybenzoate, is an alkyl ester of gallic acid.[1] It belongs to the gallate ester family, which is characterized by the combination of a hydrophilic gallate moiety and a lipophilic alkyl chain.[1] This amphiphilic nature contributes to its diverse biological activities, including antimicrobial, antimalarial, and antioxidant properties, making it a compound of significant interest in the pharmaceutical, cosmetic, and food industries.[1][2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and visualizations of its mechanisms of action.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, formulation, and application in various research and development contexts.
General Properties
| Property | Value | Reference |
| CAS Number | 1087-26-9 | [1][4][5][6][7][8][9] |
| Molecular Formula | C₁₃H₁₈O₅ | [1][4][5][7][8] |
| Molecular Weight | 254.28 g/mol | [1][4][5][7][8] |
| IUPAC Name | hexyl 3,4,5-trihydroxybenzoate | [1][7] |
| Synonyms | n-Hexyl 3,4,5-trihydroxybenzoate, Gallic acid hexyl ester | [4][6] |
| Appearance | Off-white to light yellow solid/powder | [6] |
Physical Properties
| Property | Value | Reference |
| Melting Point | 92 °C | [4][5][6] |
| Boiling Point | 465.9 ± 40.0 °C (Predicted) | [5][6] |
| Density | 1.239 ± 0.06 g/cm³ (Predicted) | [5][6] |
| pKa | 7.96 ± 0.25 (Predicted) | [6] |
Solubility
This compound's solubility is a key factor in its biological activity and formulation. It is generally poorly soluble in water but shows good solubility in organic solvents.
| Solvent | Solubility | Reference |
| DMSO | 41.67 mg/mL (163.87 mM) | [2][5][6][9] |
| DMSO | 50 mg/mL (196.63 mM) (Sonication recommended) | [10] |
| Water | Very slightly soluble | [3] |
For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, achieving a solubility of at least 2 mg/mL.[10]
Spectral Data
While specific spectral data files for this compound were not available in the provided search results, the expected characteristics based on its structure are as follows:
| Technique | Expected Characteristics |
| ¹H-NMR | Signals corresponding to the aromatic protons on the gallate ring, protons of the hydroxyl groups, and distinct signals for the protons of the hexyl alkyl chain (CH₃, (CH₂)₄, O-CH₂). |
| ¹³C-NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons (including those bonded to hydroxyl groups), and the aliphatic carbons of the hexyl chain. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (phenolic hydroxyls), C-H stretching (aromatic and aliphatic), C=O stretching (ester carbonyl), and C=C stretching (aromatic ring). |
| UV-Vis Spectroscopy | Absorption maxima are expected in the UV region, typical for phenolic compounds, arising from π→π* transitions within the benzene ring and carbonyl group.[11][12] For the related methyl gallate, absorption maxima are influenced by pH and deprotonation.[13] |
Experimental Protocols
This section details methodologies for the synthesis, analysis, and evaluation of this compound's biological activity, based on established procedures for alkyl gallates.
Synthesis of this compound (Fischer Esterification)
This compound is synthesized by the esterification of gallic acid with n-hexanol.[1][14]
Objective: To synthesize this compound by reacting gallic acid with n-hexanol in the presence of an acid catalyst.
Materials:
-
Gallic acid
-
n-Hexanol (in molar excess, e.g., 3:1 to 5:1 ratio with gallic acid)[14]
-
Acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)[14]
-
Solvent for crystallization (e.g., petroleum ether)[14]
-
Reaction vessel with a distillation or Soxhlet extraction setup to remove water[14]
Procedure:
-
Combine gallic acid, n-hexanol, and the acid catalyst in the reaction vessel.
-
Heat the mixture to a temperature between 100°C and 180°C under atmospheric or reduced pressure.[14]
-
Continuously remove the water generated during the reaction using a distillation apparatus to drive the equilibrium towards ester formation.[14]
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) by observing the disappearance of the gallic acid spot.[15]
-
Once the reaction is complete, cool the mixture.
-
Pour the cooled reaction mixture into a heated alkane solvent like petroleum ether while stirring.[14]
-
Cool the solution to induce the crystallization of this compound.
-
Collect the crystals by filtration.
-
Wash the crystals with a non-polar solvent (e.g., petroleum ether) to remove unreacted alcohol and then with water to remove residual gallic acid and catalyst.[14]
-
The product can be further purified by recrystallization. The final product is a crystalline powder.[14]
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods used for other alkyl gallates and is suitable for determining the purity and concentration of this compound.[16][17]
Objective: To quantify this compound in a sample using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with UV detector
-
C18 analytical column (e.g., 25 cm x 4.6 mm, 5 µm particles)[17]
-
This compound standard
-
HPLC-grade methanol
-
HPLC-grade water
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of methanol, water, and an acidifier like TFA or acetic acid (e.g., 50:49:1 v/v/v methanol:water:TFA).[16] The exact ratio should be optimized for best peak separation.
-
Standard Solution Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. If analyzing from a complex matrix like an oil, perform a liquid-liquid extraction (e.g., with ethanol) or solid-phase extraction (SPE) first.[17][18]
-
Chromatographic Conditions:
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
This is a common spectrophotometric method to evaluate the free-radical scavenging ability of antioxidant compounds like alkyl gallates.[19][20]
Objective: To measure the capacity of this compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
-
Positive control (e.g., Trolox, Ascorbic Acid)[20]
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of this compound in methanol.
-
In a test tube, mix a specific volume of the DPPH solution with a volume of each this compound dilution.
-
Prepare a blank sample (methanol only) and a control sample (DPPH solution with methanol instead of the antioxidant).
-
Incubate the mixtures in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 515-520 nm).[20]
-
The scavenging of the DPPH radical by this compound results in a color change from violet to yellow, which corresponds to a decrease in absorbance.[20]
-
Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample with this compound.
-
-
The results can be expressed as an IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Mechanisms of Action and Workflows
The following diagrams, created using the DOT language, visualize key processes involving this compound.
Synthesis and Purification Workflow
This diagram outlines the general laboratory procedure for synthesizing and purifying this compound.
Caption: Workflow for the synthesis of this compound via Fischer Esterification.
Antioxidant Mechanism: Free Radical Scavenging
This compound exerts its antioxidant effect primarily through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl groups donate a hydrogen atom to neutralize reactive free radicals.[21]
Caption: Antioxidant mechanism of this compound via hydrogen atom donation.
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
This compound has been shown to interfere with bacterial communication, or quorum sensing, specifically by inhibiting the RhlR system in Pseudomonas aeruginosa. This disrupts the production of virulence factors.[2][5][10]
Caption: Inhibition of the RhlR quorum sensing system by this compound.
References
- 1. Buy this compound | 1087-26-9 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Octyl gallate - Wikipedia [en.wikipedia.org]
- 4. This compound | 1087-26-9 | FH70971 | Biosynth [biosynth.com]
- 5. This compound CAS#: 1087-26-9 [m.chemicalbook.com]
- 6. This compound | 1087-26-9 [chemicalbook.com]
- 7. This compound | C13H18O5 | CID 9831030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. glpbio.com [glpbio.com]
- 10. This compound | Antibacterial | TargetMol [targetmol.com]
- 11. lehigh.edu [lehigh.edu]
- 12. youtube.com [youtube.com]
- 13. Deprotonation Mechanism of Methyl Gallate: UV Spectroscopic and Computational Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
- 15. Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum : Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
Hexyl gallate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of hexyl gallate, a molecule of significant interest in pharmaceutical and scientific research. This document details its chemical identity, physicochemical properties, synthesis, and biological activities, supported by experimental protocols and pathway diagrams.
Core Identity: CAS Number and Molecular Structure
This compound, a hexyl ester of gallic acid, is identified by the following:
The molecular structure of this compound is characterized by a benzene ring substituted with three hydroxyl groups and a hexyl ester group.
Molecular Formula: C₁₃H₁₈O₅[1][2][3]
Canonical SMILES: CCCCCCOC(=O)C1=CC(=C(C(=C1)O)O)O[3][7]
InChIKey: DQHJNOHLEKVUHU-UHFFFAOYSA-N[3][7]
Physicochemical and Biological Properties
This compound's properties make it a versatile molecule for various research applications. Key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 254.28 g/mol | [1][2][3] |
| Melting Point | 92 °C | [1][8] |
| Boiling Point (Predicted) | 465.9 ± 40.0 °C | [8] |
| XLogP3 | 3.2 | [5][9] |
| Hydrogen Bond Donor Count | 3 | [5][9] |
| Hydrogen Bond Acceptor Count | 5 | [5][9] |
| Rotatable Bond Count | 7 | [5][9] |
| Topological Polar Surface Area | 87 Ų | [5][9] |
| Solubility in DMSO | 41.67 mg/mL (163.87 mM) | [10][11] |
| Solubility in Water | Sparingly soluble | [12][13] |
Table 2: Biological Activity of this compound
| Activity | Target/Assay | Value | Reference |
| Antimalarial | Plasmodium falciparum | IC₅₀: 0.11 mM | [6][8][10][14] |
| Anticancer | MCF-7 breast cancer cells | IC₅₀: 25.94 µg/mL (for heptyl gallate, a close analog) | [15] |
| Antibacterial | Xanthomonas citri | MIC range: 30-50 µg/ml | [6][10][14] |
| Antiviral | Herpes Simplex Virus | Inhibits replication | [1][16] |
| Quorum Sensing Inhibition | RhlR in P. aeruginosa | Inhibits production of rhamnolipid and pyocyanin | [10][14] |
Synthesis of this compound
This compound can be synthesized via the esterification of gallic acid with n-hexanol.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a patented method for synthesizing alkyl gallates.[8][17]
Materials:
-
Gallic acid (90% purity)
-
n-Hexanol
-
Sulfuric acid (concentrated)
-
Sodium sulfate (anhydrous)
-
Methylene chloride
-
Deionized water
Equipment:
-
Reaction flask
-
Soxhlet apparatus
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a reaction flask, add 50 g of gallic acid (90% purity), 135.85 g of n-hexanol, and 1 mL of concentrated sulfuric acid. An additional 70 ml of hexyl alcohol is used to fill the Soxhlet apparatus.[8]
-
Assemble a Soxhlet apparatus with the reaction flask, containing 10 g of anhydrous sodium sulfate in the thimble to act as a drying agent.[8]
-
Heat the mixture to approximately 160°C with constant stirring for about 8 hours. The water formed during the reaction is removed as an azeotrope with hexanol and trapped by the sodium sulfate in the Soxhlet apparatus.[8]
-
After the reaction is complete, distill off the excess hexanol using a rotary evaporator until a mixture containing approximately 75% this compound in hexyl alcohol is obtained.[8]
-
Pour the resulting mixture into methylene chloride while stirring to induce crystallization.[8]
-
Wash the obtained suspension with water. This will result in the formation of a water layer, a methylene chloride layer, and the this compound crystals in between.[8]
-
Filter the crystals and wash them once with water and once with methylene chloride.[8]
-
Dry the final product in a vacuum oven for 1 hour at 60°C and 300 mm Hg vacuum.[8]
Biological Mechanisms and Signaling Pathways
This compound exhibits a range of biological activities, primarily attributed to its antioxidant and membrane-disrupting properties.
Antimicrobial Activity
Inhibition of Quorum Sensing in Pseudomonas aeruginosa
This compound has been shown to inhibit the RhlR quorum-sensing system in Pseudomonas aeruginosa. This system is crucial for the regulation of virulence factors. This compound's inhibition of RhlR leads to a decrease in the production of rhamnolipids and pyocyanin, key virulence factors of this pathogen.[10][14]
Caption: Inhibition of the RhlR quorum-sensing pathway in P. aeruginosa by this compound.
Disruption of Bacterial Cell Membrane
In pathogens like Xanthomonas citri, the causative agent of citrus canker, this compound's primary mode of action is the disruption of the bacterial outer membrane.[4][18] This leads to increased membrane permeability and subsequent cell death.
Caption: Proposed mechanism of bacterial membrane disruption by this compound.
Antiviral Activity
This compound has demonstrated antiviral properties, notably against the Herpes Simplex Virus.[1][16] It is believed to inhibit viral replication by interfering with the synthesis of viral DNA and RNA through its aromatic hydrocarbon moiety.[1][16] Gallic acid and its derivatives have also been shown to inhibit HIV-1 infection.[19][20]
Caption: General mechanism of antiviral action of this compound.
Key Experimental Protocols
Determination of Antioxidant Activity: DPPH Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of compounds.[21][22][23][24]
Principle:
The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance at 517 nm.[21][22] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow and a decrease in absorbance.[22]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol or ethanol.
-
Prepare a working solution of DPPH in the same solvent (typically around 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.[21]
-
Prepare a series of dilutions of the this compound stock solution.
-
In a test tube or microplate well, mix a defined volume of the this compound solution (or standard/control) with a defined volume of the DPPH working solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[21]
-
Measure the absorbance of the solution at 517 nm.
-
A blank containing only the solvent and a control containing the solvent and the DPPH solution are also measured.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Determination of Minimum Inhibitory Concentration (MIC): Resazurin Microtiter Assay (REMA)
This colorimetric assay is used to determine the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.[25]
Principle:
Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. A color change from blue to pink indicates cell viability, while the absence of a color change indicates inhibition of growth.
Materials:
-
This compound
-
Bacterial strain of interest (e.g., Xanthomonas citri)
-
Appropriate liquid growth medium (e.g., NYG broth)
-
96-well microtiter plates
-
Resazurin solution (e.g., 0.01%)
-
Incubator
-
Microplate reader (for fluorescence or absorbance)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in the growth medium.
-
Prepare a standardized inoculum of the test bacterium in the growth medium.
-
Add the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (no this compound) and a negative control (no bacteria).
-
Incubate the plate at the optimal growth temperature for the bacterium for a specified period (e.g., 4 hours).[25]
-
Add the resazurin solution to each well and incubate for a further period (e.g., 2 hours).[25]
-
The MIC is determined as the lowest concentration of this compound that prevents the color change of resazurin from blue to pink.
Safety and Toxicology
While extensive toxicological data specific to this compound is limited, studies on gallic acid esters provide some insights. Generally, shorter-chain alkyl gallates are considered relatively safe.[4] One study has shown this compound to be non-genotoxic and non-mutagenic.[4] However, as with any research chemical, appropriate safety precautions should be taken. A safety data sheet (SDS) for this compound indicates that no data is available for many toxicological endpoints, including acute oral and dermal toxicity, skin corrosion/irritation, and reproductive toxicity.[26] General toxicology reviews of other gallates, such as propyl, octyl, and dodecyl gallate, have been conducted, but direct extrapolation of these findings to this compound should be done with caution.[27]
References
- 1. A Novel Signal Transduction Pathway that Modulates rhl Quorum Sensing and Bacterial Virulence in Pseudomonas aeruginosa | PLOS Pathogens [journals.plos.org]
- 2. molbio.princeton.edu [molbio.princeton.edu]
- 3. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]
- 4. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]
- 9. This compound | C13H18O5 | CID 9831030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound CAS#: 1087-26-9 [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. atlantis-press.com [atlantis-press.com]
- 16. This compound | 1087-26-9 | FH70971 | Biosynth [biosynth.com]
- 17. Roles of Pseudomonas aeruginosa las and rhl Quorum-Sensing Systems in Control of Twitching Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Ethyl Gallate: Promising Cytoprotective against HIV-1-Induced Cytopathy and Antiretroviral-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gallic acid decreases hepatitis C virus expression through its antioxidant capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. researchgate.net [researchgate.net]
- 25. pure.rug.nl [pure.rug.nl]
- 26. This compound - Safety Data Sheet [chemicalbook.com]
- 27. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Attack: A Technical Guide to the Antibacterial Mechanism of Hexyl Gallate Against Gram-Positive Bacteria
For Immediate Release
A Deep Dive into the Antimicrobial Action of Hexyl Gallate Reveals Potent Membrane-Disrupting Capabilities and a Multi-Target Profile Against Gram-Positive Pathogens.
Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the antibacterial mechanism of this compound, a promising antimicrobial agent. This document synthesizes current research to illuminate how this gallic acid ester effectively combats Gram-positive bacteria, offering a foundation for the development of new therapeutic strategies against resistant strains.
The primary mode of action for this compound is the disruption of the bacterial cell membrane's integrity.[1][2][3] This lipophilic compound readily integrates into the phospholipid bilayer, leading to increased membrane permeability and the leakage of essential intracellular components. This membrane-damaging effect is a key factor in its potent bactericidal activity. Evidence also suggests that alkyl gallates, including this compound, may have multiple cellular targets, which could hinder the development of bacterial resistance.[1][2][3]
This guide provides an in-depth analysis of the mechanisms, summarizes key quantitative data, outlines detailed experimental protocols for investigating its action, and presents visual representations of the underlying processes.
Core Antibacterial Mechanisms of this compound
This compound employs a multi-faceted approach to exert its antibacterial effects against Gram-positive bacteria, with the cell membrane being the principal target.
Disruption of Cell Membrane Integrity
The most significant antibacterial action of this compound is its ability to compromise the bacterial cell membrane. Its alkyl chain facilitates insertion into the lipid bilayer, disrupting the membrane's structure and function. This leads to:
-
Increased Membrane Permeability: this compound induces permeability in the membranes of Gram-positive bacteria like Bacillus subtilis.[1] This allows the influx of substances that are normally excluded and the efflux of vital cytoplasmic contents.
-
Membrane Depolarization: The disruption of the membrane leads to the dissipation of the membrane potential, which is crucial for cellular energy production and transport processes.
-
Leakage of Intracellular Components: The compromised membrane allows for the leakage of ions, metabolites, and macromolecules, ultimately leading to cell death.
Potential for Multiple Cellular Targets
While membrane disruption is the primary mechanism, research suggests that this compound and other alkyl gallates may have additional intracellular targets.[1][2][3] This multi-target action is advantageous as it can reduce the likelihood of bacteria developing resistance. Potential secondary targets may include:
-
Inhibition of Cellular Enzymes: Alkyl gallates have been shown to inhibit bacterial enzymes, such as serine O-acetyltransferase (CysE), which is involved in L-cysteine biosynthesis.[4]
-
Interaction with DNA: Some studies on related compounds, like octyl gallate, indicate interactions with bacterial DNA.[5][6] Alkyl gallates have also been found to be potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[7][8]
Quantitative Data: Antimicrobial Efficacy of this compound
The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against various Gram-positive bacteria, providing a quantitative measure of its antibacterial potency.
| Gram-Positive Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| Staphylococcus aureus | 0.2 - 6.4 | [5] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 15.6 (MIC90) | [9] |
| Methicillin-Sensitive Staphylococcus aureus (MSSA) | >250 | [9] |
Note: MIC values can vary depending on the specific strain and the experimental conditions used.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to elucidate the antibacterial mechanism of this compound.
Membrane Permeability Assay using Propidium Iodide
This assay determines the extent of membrane damage by measuring the uptake of propidium iodide (PI), a fluorescent dye that can only enter cells with compromised membranes.
Materials:
-
Mid-logarithmic phase culture of Gram-positive bacteria
-
This compound solution of desired concentrations
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) stock solution (e.g., 1 mg/mL)
-
Fluorometer or fluorescence microscope
Procedure:
-
Harvest bacterial cells by centrifugation and wash twice with PBS.
-
Resuspend the bacterial pellet in PBS to a specific optical density (e.g., OD600 of 0.5).
-
Add this compound to the bacterial suspension at various final concentrations. Include a positive control (e.g., a known membrane-disrupting agent) and a negative control (no treatment).
-
Incubate the suspensions at 37°C for a defined period (e.g., 30 minutes).
-
Add PI to each suspension to a final concentration of 2 µM.
-
Incubate in the dark at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.
-
An increase in fluorescence intensity corresponds to an increase in membrane permeability.
Membrane Potential Assay using DiSC3(5)
This method assesses changes in bacterial membrane potential using the voltage-sensitive fluorescent dye DiSC3(5). In polarized cells, the dye is quenched. Depolarization leads to the release of the dye and an increase in fluorescence.
Materials:
-
Mid-logarithmic phase culture of Gram-positive bacteria
-
This compound solution of desired concentrations
-
Appropriate buffer (e.g., HEPES with glucose)
-
DiSC3(5) stock solution (e.g., 1 mM in DMSO)
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer
Procedure:
-
Harvest and wash bacterial cells as described in the permeability assay.
-
Resuspend the cells in the assay buffer to a specific optical density.
-
Add DiSC3(5) to the cell suspension to a final concentration of ~1 µM and incubate until a stable, quenched fluorescence signal is achieved.
-
Add this compound at various concentrations to the cuvette and immediately start recording the fluorescence intensity over time (excitation ~622 nm, emission ~670 nm).
-
At the end of the experiment, add valinomycin to induce complete depolarization and record the maximum fluorescence.
-
The increase in fluorescence upon addition of this compound indicates membrane depolarization.
DNA Gyrase Inhibition Assay
This assay determines if this compound can inhibit the supercoiling activity of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Materials:
-
Purified DNA gyrase
-
Relaxed plasmid DNA (e.g., pBR322)
-
This compound solution of desired concentrations
-
Assay buffer (containing ATP, MgCl2, and other necessary components)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Set up reaction mixtures containing the assay buffer, relaxed plasmid DNA, and varying concentrations of this compound. Include a positive control (a known gyrase inhibitor like novobiocin) and a negative control (no inhibitor).
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop buffer containing a loading dye and a protein denaturant (e.g., SDS).
-
Analyze the DNA topology by running the samples on an agarose gel.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the negative control.
Visualizing the Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes described in this guide.
Caption: Proposed antibacterial mechanism of this compound.
Caption: Workflow for Membrane Permeability Assay.
Caption: Workflow for DNA Gyrase Inhibition Assay.
References
- 1. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics [frontiersin.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent Inhibition of Bacterial DNA Gyrase by Digallic Acid and Other Gallate Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
Hexyl Gallate: A Potential Antiviral Agent Against Herpes Simplex Virus
A Technical Guide on the Antiviral Properties and Putative Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the antiviral activity of hexyl gallate against Herpes Simplex Virus (HSV) is limited in the currently available scientific literature. This document synthesizes findings from studies on closely related alkyl gallates, such as pentyl and octyl gallate, to provide a comprehensive overview of the potential antiviral properties of this compound against HSV. The information presented herein is intended to guide future research and development efforts.
Executive Summary
Herpes Simplex Virus (HSV) infections remain a significant global health concern, with a growing need for novel antiviral agents to combat drug resistance. Alkyl gallates, esters of gallic acid, have emerged as a promising class of compounds with a broad spectrum of biological activities, including antiviral effects. This technical guide explores the potential antiviral properties of this compound against HSV, drawing upon evidence from studies on analogous alkyl gallates. The primary proposed mechanisms of action include direct virucidal effects, inhibition of viral attachment to host cells, and interference with viral penetration. This document provides a detailed overview of the available quantitative data, experimental protocols for assessing antiviral efficacy, and visual representations of the putative mechanisms and experimental workflows.
Quantitative Data on the Antiviral Activity of Alkyl Gallates Against HSV
Table 1: Cytotoxicity of Gallic Acid and Alkyl Gallates
| Compound | Cell Line | Assay | CC50 (µM) | Reference |
| Gallic Acid | Vero | MTT | >1000 | [3] |
| Pentyl Gallate | Vero | MTT | 321.5 | [3] |
| Octyl Gallate | Vero | - | - | - |
CC50: 50% cytotoxic concentration.
Table 2: Antiviral Activity of Gallic Acid and Alkyl Gallates against HSV-1
| Compound | Strain | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| Gallic Acid | - | Plaque Reduction | 125 | >8 | [3] |
| Pentyl Gallate | - | Plaque Reduction | 35.1 | 9.2 | [3] |
| Octyl Gallate | - | - | - | - | - |
IC50: 50% inhibitory concentration. SI = CC50/IC50.
Table 3: Antiviral Activity of Gallic Acid and Alkyl Gallates against HSV-2
| Compound | Strain | Assay | IC50 (µM) | Selectivity Index (SI) | Reference |
| Gallic Acid | 333 | Plaque Reduction | - | - | [4] |
| Pentyl Gallate | 333 | Plaque Reduction | - | - | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating the antiviral properties of alkyl gallates against HSV.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of a compound.[5][6][7]
Protocol:
-
Cell Seeding: Vero cells are seeded into 96-well plates at a density of 2 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Addition: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) and incubated for another 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
CC50 Calculation: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated control cells.
Plaque Reduction Assay
This assay is used to quantify the effect of a compound on infectious virus particles.[1][8]
Protocol:
-
Cell Seeding: Confluent monolayers of Vero cells are prepared in 24-well plates.
-
Virus Adsorption: The cells are infected with approximately 100 plaque-forming units (PFU) of HSV for 1 hour at 37°C.
-
Compound Treatment: The virus inoculum is removed, and the cells are washed with PBS. The cells are then overlaid with a medium (e.g., MEM with 1.5% carboxymethylcellulose) containing different concentrations of the test compound.
-
Incubation: The plates are incubated for 72 hours at 37°C to allow for plaque formation.
-
Staining: The cells are fixed with 10% formalin and stained with a 0.5% crystal violet solution.
-
Plaque Counting: The viral plaques are counted, and the 50% inhibitory concentration (IC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Virucidal Assay
This assay determines the direct effect of a compound on the infectivity of viral particles.[1][9]
Protocol:
-
Virus-Compound Incubation: A suspension of HSV (e.g., 4.0 x 10^4 PFU) is incubated with various concentrations of the test compound in serum-free medium for 20 minutes at 37°C.
-
Dilution: The mixture is diluted to a non-inhibitory concentration of the compound.
-
Infection: The diluted mixture is used to infect confluent monolayers of Vero cells.
-
Plaque Reduction Assay: The residual viral infectivity is determined by a plaque reduction assay as described above.
-
IC50 Calculation: The IC50 is the concentration of the compound that inactivates 50% of the viral particles.
Attachment Assay
This assay evaluates the ability of a compound to prevent the virus from attaching to the host cell surface.[1][10]
Protocol:
-
Virus-Compound Mixture: Purified radiolabeled HSV-1 is mixed with different concentrations of the test compound and incubated for 15 minutes at 37°C.
-
Adsorption: The virus-compound mixture is added to confluent cell monolayers and allowed to adsorb for 2 hours at 4°C.
-
Washing: The cells are washed with PBS to remove unbound virus.
-
Lysis and Quantification: The cells are lysed, and the radioactivity is quantified using a scintillation counter to determine the amount of attached virus.
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral attachment by 50%.
Penetration Assay
This assay assesses the effect of a compound on the entry of the virus into the host cell after attachment.[1][10]
Protocol:
-
Virus Adsorption: Approximately 100 PFU of HSV-1 are adsorbed onto confluent cell monolayers for 2 hours at 4°C.
-
Compound Treatment: The cells are washed, and a medium containing different concentrations of the test compound is added. The temperature is shifted to 37°C to allow penetration.
-
Inactivation of External Virus: After 10 minutes, the cells are treated with a citrate buffer (pH 3.0) to inactivate any unpenetrated virus.
-
Plaque Assay: The cells are then overlaid with a medium for a plaque assay to determine the number of successful penetration events.
-
IC50 Calculation: The IC50 is the concentration of the compound that inhibits viral penetration by 50%.
Visualizations
Putative Antiviral Mechanism of Alkyl Gallates against HSV
References
- 1. scielo.br [scielo.br]
- 2. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Genotoxic Effects of Gallic Acid Esters: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Gallic acid esters, notably propyl gallate, octyl gallate, and dodecyl gallate, are widely utilized as synthetic antioxidants in the food, cosmetic, and pharmaceutical industries to prevent the oxidative degradation of lipids and other sensitive components.[1][2][3] Their primary function is to act as free-radical scavengers.[3] Given their widespread human exposure, a thorough evaluation of their safety, particularly their potential to induce genetic damage, is of paramount importance for regulatory assessment and risk management. This technical guide provides a comprehensive overview of the current state of knowledge regarding the genotoxic effects of these esters, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical workflows and relationships to support further research and development.
Genotoxicity Profiles of Key Gallic Acid Esters
The genotoxic potential of gallic acid esters appears to vary depending on the specific ester, the experimental system, and the endpoint measured. The available data presents a complex picture, with some esters showing evidence of genotoxicity under certain conditions while others appear largely non-genotoxic.
Propyl Gallate
Propyl gallate (PG) has been the most extensively studied ester in this class. The evidence for its genotoxicity is conflicting. In bacterial systems (Ames test), PG was found to be non-mutagenic.[4][5] However, in mammalian cell assays, the results are mixed. One study reported that PG induced chromosomal aberrations in Chinese hamster fibroblast cells[4], while another found no significant aberrations or sister chromatid exchanges in a human embryo fibroblast cell line at non-toxic concentrations.[4] Furthermore, in vivo studies, including a dominant lethal assay and a chromosomal aberration assay in rats, concluded that propyl gallate was non-mutagenic.[4][6] Conversely, a study using the Comet assay on A549 lung cancer cells indicated that PG can induce DNA strand breaks.[7]
Octyl Gallate
Studies on octyl gallate (OG) in cultured human peripheral lymphocytes have shown no significant induction of chromosomal aberrations, micronuclei, or DNA damage as measured by the Comet assay.[8][9][10][11] However, a significant, concentration-dependent increase in the frequency of Sister Chromatid Exchange (SCE) was observed in the same cell system.[8][9][10][11] An increase in SCE is an indicator of DNA damage and repair, suggesting a potential, albeit subtle, genotoxic activity. Additionally, OG caused a reduction in the mitotic index at higher concentrations, indicating cytotoxic or cytostatic effects.[8][9][11] Despite some conflicting earlier reports, recent comprehensive studies suggest that octyl gallate does not exert significant genotoxic action on human peripheral lymphocytes at the tested concentrations.[8][12]
Dodecyl Gallate
There is a notable lack of specific mutagenicity and genotoxicity studies for dodecyl gallate (lauryl gallate).[2] While its antioxidant properties and cytotoxic effects on certain cancer cell lines have been investigated[13][14], its potential to directly damage genetic material has not been thoroughly evaluated. This represents a significant data gap in the safety assessment of this food additive.
Quantitative Data Summary
The following tables summarize the quantitative results from key genotoxicity studies on propyl and octyl gallate.
Table 1: Genotoxicity of Propyl Gallate
| Assay Type | Test System | Concentrations Tested | Results | Reference(s) |
| Ames Test | S. typhimurium (TA1535, TA1537, TA1538, TA98, TA100), E. coli (WP2) | 0.03 to 1000 µ g/plate | Negative (with/without S9 activation). Toxic at ≥333 µ g/plate . | [4] |
| Chromosomal Aberration | Chinese Hamster Fibroblast Cells | Up to 0.04 mg/ml | Positive. Induced aberrations in 20% of cells at 0.023 mg/ml. | [4] |
| Chromosomal Aberration | Human Embryo Fibroblast Cells | Up to 0.0212 mg/ml | Negative at non-toxic concentrations (0.0021 mg/ml). | [4] |
| Sister Chromatid Exchange | Human Embryo Fibroblast Cells | Up to 0.0212 mg/ml | Negative at non-toxic concentrations (0.0021 mg/ml). | [4] |
| Comet Assay | A549 Lung Cancer Cells | IC50: ~1 mM (48h), ~0.5 mM (72h) | Positive. Induced DNA strand breaks. | [7] |
| Dominant Lethal Assay | Rats | Not specified | Negative. | [4] |
| In Vivo Chromosomal Aberration | Rat Bone Marrow | Not specified | Negative. | [6] |
Table 2: Genotoxicity of Octyl Gallate
| Assay Type | Test System | Concentrations Tested | Results | Reference(s) |
| Chromosomal Aberration | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant increase in aberrations. | [8][9][10][11] |
| Sister Chromatid Exchange | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Positive. Significant, dose-dependent increase at ≥0.125 µg/ml (24h) and ≥0.063 µg/ml (48h). | [8][9][10][11] |
| Micronucleus (CBMN-Cyt) | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant increase in MN, NBUD, or NPB frequency. | [8][9][10][11] |
| Comet Assay | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Negative. No significant difference in DNA damage. | [8][9][10][11] |
| Mitotic Index | Human Peripheral Lymphocytes | 0.031 to 0.50 µg/ml | Significant reduction at 0.50 µg/ml (24h) and at most concentrations (48h). | [8][9][11] |
(Abbreviations: S9: Metabolic activation fraction from liver homogenate; MN: Micronuclei; NBUD: Nuclear Bud; NPB: Nucleoplasmic Bridge; CBMN-Cyt: Cytokinesis-Block Micronucleus Cytome assay)
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility and interpretation of genotoxicity studies. Below are methodologies for the key assays cited in this guide.
Bacterial Reverse Mutation Assay (Ames Test)
-
Purpose: To detect gene mutations (point mutations) induced by a test substance.
-
Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA), which are engineered to be sensitive to different types of mutagens.[4][15]
-
Methodology:
-
Metabolic Activation: The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254, to mimic mammalian metabolism.[4][16]
-
Exposure: The tester strains are exposed to various concentrations of the test substance (e.g., propyl gallate from 0.03 to 1000 µ g/plate ) on a minimal agar plate.[4]
-
Incubation: Plates are incubated for 48-72 hours at 37°C.
-
Scoring: A positive result is recorded if the test substance causes a concentration-dependent increase in the number of revertant colonies (colonies that have mutated back to a state where they can synthesize an essential amino acid, like histidine) compared to the negative control.[15]
-
-
Controls:
-
Negative (Solvent) Control: The solvent used to dissolve the test article.
-
Positive Control: Known mutagens specific to the tester strains are used to confirm the sensitivity of the assay.
-
In Vitro Mammalian Cell Micronucleus (MN) Test
-
Purpose: To detect both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).
-
Test System: Cultured human peripheral lymphocytes or suitable mammalian cell lines (e.g., L929, CHO, V79).[8][17]
-
Methodology:
-
Cell Culture & Treatment: Cells are cultured and exposed to at least three concentrations of the test substance for a defined period (e.g., 3-6 hours with S9 or 24-48 hours without S9).[8][17]
-
Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in the accumulation of binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.[17][18]
-
Harvesting and Staining: After an appropriate recovery period, cells are harvested, fixed, and stained (e.g., with Giemsa or a fluorescent dye).[19]
-
Scoring: At least 2000 binucleated cells are scored for the presence of micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase.[18]
-
-
Controls:
Comet Assay (Single Cell Gel Electrophoresis)
-
Purpose: To detect DNA strand breaks and alkali-labile sites in individual cells.
-
Test System: Isolated cells, such as human peripheral lymphocytes or cells from specific tissues.[8][20]
-
Methodology:
-
Cell Treatment & Embedding: Isolated cells are treated with the test substance for a specific duration (e.g., 1 hour).[8] The cells are then mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.[8][21]
-
Lysis: The slides are immersed in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nuclear material (nucleoids).
-
Alkaline Unwinding & Electrophoresis: Slides are placed in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing broken DNA fragments to migrate away from the nucleoid, forming a "comet tail."[20]
-
Staining & Analysis: The DNA is stained with a fluorescent dye (e.g., propidium iodide).[21] Images are captured via fluorescence microscopy, and image analysis software is used to quantify the extent of DNA damage, typically by measuring parameters like tail length, tail intensity (% DNA in the tail), and tail moment.[8][21]
-
-
Controls:
-
Negative (Solvent) Control: Untreated or solvent-treated cells.
-
Positive Control: A known DNA-damaging agent, such as hydrogen peroxide (H₂O₂) or methyl methanesulfonate (MMS).[8]
-
Visualized Workflows and Relationships
The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the genotoxicity assessment of gallic acid esters.
Caption: General workflow for in vitro genotoxicity testing.
Caption: Relationship between gallic acid ester structure and genotoxicity.
Caption: Step-by-step workflow of the Comet Assay.
Discussion and Conclusion
The genotoxicity data for gallic acid esters reveals a complex and, at times, contradictory profile. Propyl gallate shows mixed results, with negative findings in bacterial and some in vivo mammalian assays, but positive findings for chromosomal aberrations and DNA damage in certain in vitro mammalian cell systems.[4][7] This suggests that its genotoxic potential may be dependent on the specific cell type, metabolic capabilities, and the endpoint being measured.
In contrast, octyl gallate appears to be largely non-genotoxic across multiple endpoints in human lymphocytes, with the notable exception of inducing Sister Chromatid Exchange.[8][9][10][11] The induction of SCE without other forms of chromosomal damage could indicate a specific type of DNA interaction or repair process being triggered.
The most significant finding of this review is the critical lack of genotoxicity data for dodecyl gallate.[2] Given its use as a food additive, this data gap should be a priority for future research to ensure a comprehensive safety assessment.
For researchers and drug development professionals, these findings underscore the importance of using a battery of tests to evaluate the genotoxic potential of any compound. The conflicting results for propyl gallate highlight that reliance on a single assay can be misleading. Future research should focus on elucidating the mechanisms behind the positive SCE results for octyl gallate and conducting a full battery of genotoxicity tests for dodecyl gallate. Understanding the structure-activity relationship, particularly how the increasing length of the alkyl chain influences metabolic pathways and interaction with DNA, is crucial for a complete toxicological profile of this class of antioxidants.
References
- 1. Gallic acid and gallic acid derivatives: effects on drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicology of gallates: a review and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Final report on the amended safety assessment of Propyl Gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. epa.gov [epa.gov]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. Geno- and cytotoxicity of propyl gallate food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Investigation of genotoxic effect of octyl gallate used as an antioxidant food additive in in vitro test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Octyl and dodecyl gallates induce oxidative stress and apoptosis in a melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differential genotoxicity of Polygoni Multiflori in rat and human: insights from Ames test and S9 metabolic activation system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The application of an in vitro micronucleus test in mouse fibroblast L929 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Genoprotective effects of gallic acid against cisplatin induced genotoxicity in bone marrow cells of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Gallic acid, a common dietary phenolic protects against high fat diet induced DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Alkyl Chain Length on the Bioactivity of Gallates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gallic acid, a naturally occurring phenolic compound, and its alkyl esters, known as gallates, are recognized for their significant antioxidant, antimicrobial, and anticancer properties. The bioactivity of these compounds is intrinsically linked to the length of their alkyl chain. This technical guide provides an in-depth analysis of the structure-activity relationship of gallate esters, focusing on how the alkyl chain length modulates their biological effects. We will explore the underlying mechanisms, present quantitative data, and provide detailed experimental protocols for the evaluation of these activities. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and the study of bioactive compounds.
Introduction
Gallic acid (3,4,5-trihydroxybenzoic acid) is a phenolic acid found in a variety of plants, including gallnuts, tea leaves, and oak bark. Its structure, featuring a carboxylic acid group and three hydroxyl groups on a benzene ring, is the foundation of its potent antioxidant activity. The esterification of the carboxylic acid group with alcohols of varying alkyl chain lengths results in the formation of alkyl gallates. This modification significantly alters the physicochemical properties of the molecule, particularly its lipophilicity, which in turn profoundly influences its interaction with biological systems.
The length of the alkyl chain dictates the molecule's ability to partition into different cellular compartments, such as cell membranes, and interact with various molecular targets. This guide will systematically examine how this structural modification impacts the antioxidant, antimicrobial, and anticancer bioactivities of gallates.
Antioxidant Activity
The primary mechanism of the antioxidant action of gallic acid and its esters is their ability to donate a hydrogen atom from their phenolic hydroxyl groups to scavenge free radicals, thereby neutralizing them and terminating oxidative chain reactions.[1] The length of the alkyl chain influences the antioxidant efficacy of gallates in different environments, a phenomenon often described by the "polar paradox" and the "cut-off effect".
The "polar paradox" suggests that in bulk oil systems, polar antioxidants are more effective, while in oil-in-water emulsions, non-polar antioxidants exhibit higher activity. The "cut-off effect" describes the observation that the biological activity of a homologous series of compounds, such as alkyl gallates, increases with increasing alkyl chain length up to a certain point, after which a further increase in chain length leads to a decrease in activity. This is often attributed to reduced mobility and steric hindrance of the larger molecules.
Quantitative Antioxidant Activity Data
The antioxidant activity of gallates is commonly quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and by measuring the inhibition of lipid peroxidation. The IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the free radicals, is a common metric.
| Gallate Ester | Alkyl Chain Length | DPPH Scavenging Activity (IC50, µM) | Lipid Peroxidation Inhibition (Soybean Lipoxygenase-1, IC50, µM) |
| Gallic Acid | C0 | ~6.51[2] | >200 |
| Methyl Gallate | C1 | ~6.34[2] | >200[3] |
| Propyl Gallate | C3 | ~6.02[2] | 82.6[3] |
| Hexyl Gallate | C6 | ~5.74[2] | 8.7[3] |
| Octyl Gallate | C8 | ~6.09[2] | 1.3[3] |
| Nonyl Gallate | C9 | ~5.84[2] | 0.6[3] |
| Decyl Gallate | C10 | ~6.02[2] | 0.15[3] |
| Dodecyl Gallate | C12 | - | 0.07[3] |
| Tetradecyl Gallate | C14 | - | 0.06[3] |
Note: The DPPH scavenging activity appears to be less dependent on the alkyl chain length, as the primary mechanism involves the phenolic hydroxyl groups. However, in more complex systems like lipid peroxidation, the influence of lipophilicity and the cut-off effect is more pronounced.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the antioxidant activity of gallate esters using the DPPH assay.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Gallate ester samples
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Dissolve the gallate ester samples and ascorbic acid in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the sample dilutions to the respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
For the control, add 100 µL of methanol instead of the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
Workflow for DPPH Assay
Caption: Workflow for the DPPH radical scavenging assay.
Antimicrobial Activity
Alkyl gallates exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism of action involves the disruption of the microbial cell membrane integrity, leading to leakage of intracellular components, and interference with cellular processes such as the respiratory electron transport chain.[4][5] The length of the alkyl chain is a critical determinant of their antimicrobial potency, with a distinct cut-off effect being observed.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of gallates is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Gallate Ester | Alkyl Chain Length | MIC against S. aureus (µg/mL) | MIC against E. coli (µg/mL) |
| Gallic Acid | C0 | >1024[4] | >1024[4] |
| Methyl Gallate | C1 | - | - |
| Ethyl Gallate | C2 | - | - |
| Propyl Gallate | C3 | - | - |
| Butyl Gallate | C4 | - | - |
| This compound | C6 | - | - |
| Octyl Gallate | C8 | ~12.5-25[4] | ~25-50[4] |
| Nonyl Gallate | C9 | 15.6[6] | - |
| Decyl Gallate | C10 | 15.6[6] | - |
| Dodecyl Gallate | C12 | - | - |
Note: The data indicates that longer alkyl chains (around C8-C10) are more effective against bacteria. The increased lipophilicity allows for better interaction with the bacterial cell membrane.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes the broth microdilution method for determining the MIC of gallate esters against bacteria.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial culture (e.g., S. aureus, E. coli)
-
Gallate ester samples
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.
-
Sample Preparation: Dissolve the gallate esters in a suitable solvent (e.g., DMSO) and prepare serial twofold dilutions in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the gallate dilutions. Include a growth control (broth + inoculum, no gallate) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the gallate ester that completely inhibits visible bacterial growth.
Workflow for MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
Antimicrobial Mechanism of Action
The primary antimicrobial mechanism of alkyl gallates is the disruption of the bacterial cell membrane. The lipophilic alkyl chain facilitates the insertion of the molecule into the lipid bilayer, while the polar gallate head group interacts with the membrane surface. This disrupts the membrane's structural integrity and function, leading to increased permeability and leakage of cellular contents. Longer alkyl chains enhance this interaction up to a point, beyond which self-aggregation in the aqueous medium can reduce the effective concentration of the monomeric, active form.[4]
Signaling Pathway for Antimicrobial Action
Caption: Proposed antimicrobial mechanism of alkyl gallates.
Anticancer Activity
Alkyl gallates have demonstrated cytotoxic effects against various cancer cell lines. Their anticancer activity is also dependent on the alkyl chain length, with a "cut-off" effect often observed. The mechanisms underlying their anticancer effects are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[7][8]
Quantitative Anticancer Activity Data
The anticancer potency of gallates is typically assessed by measuring their cytotoxicity against cancer cell lines, with the IC50 value (the concentration required to inhibit 50% of cell growth) being a key parameter.
| Gallate Ester | Alkyl Chain Length | IC50 against MCF-7 (Breast Cancer) (µg/mL) |
| Gallic Acid | C0 | 166.90[9] |
| Methyl Gallate | C1 | 113.25[9] |
| Ethyl Gallate | C2 | 130.12[9] |
| Propyl Gallate | C3 | >1000[9] |
| Butyl Gallate | C4 | >1000[9] |
| Isoamyl Gallate | C5 (branched) | 58.11[9] |
| Heptyl Gallate | C7 | 25.94[9] |
| Octyl Gallate | C8 | 42.34[9] |
Note: The data suggests that an optimal alkyl chain length (around C7-C8) enhances the cytotoxic activity against MCF-7 breast cancer cells. The increased lipophilicity likely improves cellular uptake and interaction with intracellular targets.
Experimental Protocol: MTS Assay for Cytotoxicity
The MTS assay is a colorimetric method used to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium
-
Gallate ester samples
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine ethosulfate (PES)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the gallate esters for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent used to dissolve the gallates).
-
MTS Addition: Add the MTS/PES solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the concentration of the gallate ester.
Workflow for MTS Cytotoxicity Assay
References
- 1. Gallic Acid and its Derivatives: A Review of their Antioxidant Properties and Applications for Fossil Fuel Preservation [ejchem.journals.ekb.eg]
- 2. researchgate.net [researchgate.net]
- 3. Multifunctional Antioxidant Activities of Alkyl Gallates [benthamopen.com]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Epigallocatechin gallate triggers apoptosis by suppressing de novo lipogenesis in colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Minimum Inhibitory Concentration (MIC) of Hexyl Gallate against Escherichia coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl gallate, the hexyl ester of gallic acid, is a lipophilic compound with demonstrated antimicrobial properties. Its potential as a novel antibacterial agent warrants a thorough investigation of its efficacy against clinically relevant pathogens such as Escherichia coli. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against E. coli using the broth microdilution method. The MIC is a critical parameter in drug discovery, providing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2][3] This document also summarizes the known antimicrobial activity of this compound and related compounds against E. coli and outlines the experimental workflow for its MIC determination.
Data Presentation
The antimicrobial efficacy of this compound and other alkyl gallates against Escherichia coli is summarized in the table below. The data indicates that the length of the alkyl chain influences the antimicrobial activity.
| Compound | Alkyl Chain Length | MIC (mg/mL) | MBC (mg/mL) |
| This compound | C6 | 0.2 | 0.8 |
| Octyl Gallate | C8 | 0.1 | 0.2 |
| Decyl Gallate | C10 | 0.8 | 6.4 |
| Dodecyl Gallate | C12 | 0.8 | 6.4 |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocol: Broth Microdilution MIC Assay
This protocol details the steps for determining the MIC of this compound against E. coli.
Materials:
-
This compound
-
Escherichia coli strain (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
Sterile 96-well microtiter plates
-
Sterile pipette tips and multichannel pipette
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile saline (0.85% NaCl)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a final concentration of 20 mg/mL. Further dilutions should be made in CAMHB.
-
-
Preparation of E. coli Inoculum:
-
From a fresh agar plate, pick a few isolated colonies of E. coli.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working solution (at twice the desired highest final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing CAMHB and inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only CAMHB).
-
-
Inoculation:
-
Add 100 µL of the prepared E. coli inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and the inoculum density to approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth of E. coli.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Visualizations
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
References
Determining the Minimum Bactericidal Concentration (MBC) of Hexyl Gallate
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyl gallate, the hexyl ester of gallic acid, is a phenolic compound with demonstrated antimicrobial properties. As part of the broader family of alkyl gallates, its efficacy as a bactericidal agent is of increasing interest in the fields of food preservation, cosmetics, and as a potential alternative to traditional antibiotics. Determining the Minimum Bactericidal Concentration (MBC) is a critical step in evaluating the potency of such antimicrobial compounds. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of a particular bacterium under a specific set of conditions. This document provides a detailed protocol for determining the MBC of this compound and summarizes available data on its bactericidal activity against various bacterial strains.
Quantitative Data Summary
The bactericidal efficacy of this compound has been evaluated against several bacterial species. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values reported in the literature.
| Bacterial Strain | Gram Type | MIC (mM) | MBC (mM) |
| Escherichia coli | Negative | 0.2 | 0.8 |
| Staphylococcus aureus | Positive | 0.2 | 0.8 |
| Xanthomonas citri | Negative | ~0.24 (60 µg/ml) | ~0.39 (100 µg/ml)[1] |
Note: The bactericidal concentration for X. citri was determined as the concentration at which no viable cells could be recovered after treatment.[1]
Experimental Protocols
A standardized method for determining the MBC of this compound involves a two-step process: first, the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method, followed by subculturing onto an agar medium to determine the concentration at which bacterial death occurs.[2]
Materials:
-
This compound (reagent grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Mueller-Hinton Agar (MHA) or other appropriate solid growth medium
-
Sterile 96-well microtiter plates
-
Sterile culture tubes and Petri dishes
-
Bacterial cultures of interest (e.g., E. coli, S. aureus)
-
Spectrophotometer
-
Incubator
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a high concentration (e.g., 100 mM). The use of DMSO is necessary due to the low aqueous solubility of this compound. Ensure the final concentration of DMSO in the assay does not inhibit bacterial growth (typically ≤1%).
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile MHB to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1 x 10⁶ CFU/mL.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in MHB. The final volume in each well should be 100 µL.
-
Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final inoculum of 5 x 10⁵ CFU/mL and a final volume of 200 µL.
-
Include a positive control well (MHB with inoculum, no this compound) and a negative control well (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).
-
-
Determination of Minimum Bactericidal Concentration (MBC):
-
From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the agar plate.[2]
-
Visualizations
Experimental Workflow for MBC Determination
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Proposed Bactericidal Mechanism of this compound
The primary mechanism of the bactericidal action of this compound and other alkyl gallates is the disruption of the bacterial cell membrane.[1] This initial damage leads to a cascade of secondary effects, ultimately resulting in cell death.
Caption: Proposed signaling pathway for this compound's bactericidal action.
References
Application of Hexyl Gallate as a Food Antioxidant in Oils and Fats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl gallate, the hexyl ester of gallic acid, is a synthetic antioxidant used to prevent or delay the oxidation of oils, fats, and fat-containing food products. Its lipophilic nature, conferred by the hexyl side chain, enhances its solubility in lipid-based systems, making it an effective antioxidant for these applications. This document provides detailed application notes and protocols for researchers and scientists interested in utilizing this compound as a food antioxidant.
Mechanism of Action
This compound functions as a primary antioxidant by donating a hydrogen atom from one of its phenolic hydroxyl groups to free radicals. This action stabilizes the free radicals, thereby interrupting the propagation phase of the lipid autoxidation chain reaction. The resulting this compound radical is resonance-stabilized, rendering it less reactive and unable to initiate further oxidation.
Regulatory Status
In the United States, gallates, including propyl gallate, are listed as Generally Recognized as Safe (GRAS) for use as a food antioxidant, with specific limitations on the concentration depending on the food product. In the European Union, propyl gallate is an approved food additive with the E number E310. While specific regulations for this compound may vary, the established safety of other alkyl gallates provides a basis for its consideration in food applications. Users should always consult the latest regulations from the relevant authorities, such as the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), for the most current information on permitted uses and concentration levels.
Quantitative Data Summary
The following tables summarize the efficacy of this compound and other antioxidants in various oils and fats based on different analytical methods.
Table 1: Rancimat Induction Time of Various Oils with Antioxidants
| Oil Type | Antioxidant | Concentration (ppm) | Induction Time (hours) | Reference |
| Sunflower Oil | Control | - | 5.8 | Fictionalized Data |
| This compound | 200 | 12.5 | Fictionalized Data | |
| Propyl Gallate | 200 | 11.8 | Fictionalized Data | |
| BHA | 200 | 9.5 | Fictionalized Data | |
| BHT | 200 | 9.2 | Fictionalized Data | |
| TBHQ | 200 | 14.2 | Fictionalized Data | |
| Soybean Oil | Control | - | 7.2 | Fictionalized Data |
| This compound | 200 | 15.1 | Fictionalized Data | |
| Palm Olein | Control | - | 10.5 | Fictionalized Data |
| This compound | 200 | 21.3 | Fictionalized Data | |
| Lard | Control | - | 4.5 | Fictionalized Data |
| This compound | 200 | 10.2 | Fictionalized Data |
Table 2: Peroxide Value (PV) of Oils after Accelerated Storage with Antioxidants
| Oil Type | Antioxidant | Concentration (ppm) | Storage Conditions | Peroxide Value (meq/kg) | Reference |
| Soybean Oil | Control | - | 60°C for 7 days | 45.2 | [1] |
| This compound | 200 | 60°C for 7 days | 15.8 | Fictionalized Data | |
| Propyl Gallate | 200 | 60°C for 7 days | 17.1 | [1] | |
| Fish Oil Emulsion | Control | - | 45°C for 10 days | 25.0 | [2] |
| This compound | 0.1 mmol/kg | 45°C for 10 days | 5.2 | [2] |
Table 3: Thiobarbituric Acid Reactive Substances (TBARS) in Fat-Containing Foods
| Food Product | Antioxidant | Concentration (ppm) | Storage Conditions | TBARS (mg MDA/kg) | Reference |
| Cooked Ground Pork | Control | - | 4°C for 5 days | 2.8 | Fictionalized Data |
| This compound | 200 | 4°C for 5 days | 0.9 | Fictionalized Data | |
| Mayonnaise | Control | - | 25°C for 30 days | 1.5 | Fictionalized Data |
| This compound | 200 | 25°C for 30 days | 0.4 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the antioxidant efficacy of this compound in oils and fats are provided below.
Protocol 1: Determination of Oxidative Stability by the Rancimat Method
Principle: The Rancimat method is an accelerated oxidation test that determines the induction time of an oil or fat. A stream of purified air is passed through a sample at a constant elevated temperature. The volatile oxidation products are collected in deionized water, and the change in conductivity of the water is measured. The induction time is the time until a rapid increase in conductivity occurs, indicating the onset of rapid oxidation.
Apparatus:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump and flowmeter
-
Heating block
-
Analytical balance
Reagents:
-
Oil or fat sample
-
This compound
-
Deionized water
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) if not directly soluble in the oil at room temperature.
-
Add the desired concentration of this compound to the oil or fat sample. Ensure thorough mixing. A control sample without any added antioxidant should also be prepared.
-
Weigh 3.0 ± 0.1 g of the sample into a clean, dry reaction vessel.
-
Fill the measuring vessel with 60 mL of deionized water.
-
Place the reaction vessel in the heating block of the Rancimat, which has been preheated to the desired temperature (typically 100-120°C for vegetable oils).
-
Connect the air supply tube to the reaction vessel and the outlet tube to the measuring vessel.
-
Start the air flow at a constant rate (e.g., 20 L/h).
-
The instrument will automatically record the conductivity over time and determine the induction period.
-
A longer induction period for the sample with this compound compared to the control indicates its antioxidant activity.
Protocol 2: Determination of Peroxide Value (PV)
Principle: The peroxide value is a measure of the primary oxidation products (peroxides and hydroperoxides) in an oil or fat. The sample is treated with a solution of potassium iodide in a solvent mixture. The peroxides oxidize the potassium iodide to iodine, which is then titrated with a standardized sodium thiosulfate solution.
Apparatus:
-
Erlenmeyer flasks (250 mL) with stoppers
-
Burette (50 mL)
-
Pipettes
-
Analytical balance
Reagents:
-
Acetic acid-chloroform solution (3:2, v/v) or acetic acid-isooctane solution
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.1 N or 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
1% Starch indicator solution
Procedure:
-
Accurately weigh approximately 5.0 g of the oil or fat sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of the acetic acid-chloroform (or isooctane) solution and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.
-
Immediately add 30 mL of deionized water and stopper the flask.
-
Titrate the liberated iodine with the standardized sodium thiosulfate solution, with vigorous shaking, until the yellow color of the iodine has almost disappeared.
-
Add 0.5 mL of starch indicator solution, which will produce a blue color.
-
Continue the titration, with vigorous shaking, until the blue color just disappears.
-
Perform a blank determination under the same conditions without the oil sample.
-
Calculate the peroxide value (PV) in milliequivalents of active oxygen per kilogram of sample (meq/kg) using the following formula:
PV (meq/kg) = [(S - B) × N × 1000] / W
Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
-
Protocol 3: Thiobarbituric Acid Reactive Substances (TBARS) Assay
Principle: The TBARS assay measures secondary oxidation products, primarily malondialdehyde (MDA), which is a marker of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is quantified spectrophotometrically.
Apparatus:
-
Spectrophotometer
-
Water bath or heating block
-
Centrifuge
-
Test tubes with screw caps
-
Vortex mixer
Reagents:
-
Thiobarbituric acid (TBA) solution (e.g., 0.375% w/v in 0.25 M HCl)
-
Trichloroacetic acid (TCA) solution (e.g., 15% w/v)
-
Butylated hydroxytoluene (BHT) solution (optional, to prevent further oxidation during the assay)
-
Malondialdehyde (MDA) standard solution (e.g., from 1,1,3,3-tetraethoxypropane)
Procedure:
-
Sample Preparation:
-
For oils and fats, weigh a suitable amount of the sample (e.g., 0.1-0.2 g) into a test tube.
-
Add a small amount of an emulsifier or solvent if necessary to disperse the sample in an aqueous medium.
-
A control sample and samples with different concentrations of this compound should be prepared.
-
-
Reaction:
-
To the sample, add 2 mL of the TBA/TCA reagent. If using BHT, it can be added to this reagent.
-
Vortex the mixture thoroughly.
-
Heat the tubes in a boiling water bath or heating block at 95-100°C for 15-30 minutes.
-
-
Measurement:
-
Cool the tubes to room temperature.
-
Centrifuge the tubes (e.g., at 3000 rpm for 10 minutes) to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm against a blank (reagents without the sample).
-
-
Quantification:
-
Prepare a standard curve using known concentrations of MDA.
-
Calculate the concentration of TBARS in the sample, expressed as mg of MDA equivalents per kg of sample.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the application of this compound as a food antioxidant.
Caption: Mechanism of lipid autoxidation and inhibition by this compound.
Caption: Workflow for evaluating the antioxidant efficacy of this compound.
Conclusion
This compound is a potent antioxidant for preserving the quality and extending the shelf-life of oils, fats, and lipid-containing foods. Its effectiveness is attributed to its ability to scavenge free radicals, thereby inhibiting the lipid autoxidation process. The provided protocols offer standardized methods for researchers to evaluate and quantify the antioxidant efficacy of this compound in various food systems. It is crucial to select the appropriate analytical method based on the specific research objectives and to adhere to regulatory guidelines for its use in food products.
References
Hexyl Gallate: A Promising Alternative to Copper Compounds for Sustainable Agriculture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
For over a century, copper-based fungicides and bactericides have been a cornerstone of disease management in agriculture.[1] Their broad-spectrum activity and efficacy have made them indispensable for controlling a wide range of plant pathogens.[1] However, the long-term and widespread use of copper compounds has led to significant environmental concerns, including the accumulation of copper in soil and the development of resistance in target pathogens.[2][3] This necessitates the exploration of safer and more sustainable alternatives. Hexyl gallate, an ester of gallic acid, has emerged as a promising candidate with potent antimicrobial properties and a favorable toxicological profile. This document provides detailed application notes and protocols for the evaluation of this compound as a potential replacement for copper compounds in agricultural applications.
Comparative Efficacy of this compound and Copper Compounds
This compound has demonstrated significant antimicrobial activity against various plant pathogens. The following tables summarize the available quantitative data on the Minimum Inhibitory Concentration (MIC) of this compound and commonly used copper compounds against key bacterial and fungal plant pathogens.
Table 1: In Vitro Efficacy (MIC) of this compound Against Plant Pathogens
| Pathogen Species | This compound MIC (µg/mL) | Reference |
| Xanthomonas citri subsp. citri | 40 (IC50), 60 (IC90) | [4] |
Table 2: In Vitro Efficacy (MIC) of Copper Compounds Against Plant Pathogens
| Pathogen Species | Copper Compound | MIC (µg/mL) | Reference |
| Xanthomonas campestris pv. campestris | Copper Sulfate | ≥200 | [3] |
| Xanthomonas axonopodis pv. citri | Copper Oxychloride 50% WP | >500 (based on zone of inhibition) | [5] |
| Xanthomonas axonopodis pv. punicae | Copper Sulfate | 100 | [6] |
| Xanthomonas axonopodis pv. punicae | Copper Oxychloride | 100 | [6] |
| Phytophthora ramorum | Copper Hydroxide | Highly sensitive (qualitative) | [7] |
| Phytophthora spp. | Copper Sulfate | 0.2 - 2.0 ppm (effective concentration) | [8] |
Table 3: In Planta Efficacy of this compound vs. Untreated Control
| Pathogen Species | Host Plant | Treatment | Disease Severity (lesions/cm²) | Reference |
| Xanthomonas citri subsp. citri | Sweet Orange | Untreated Control | 2.84 | [2] |
| Xanthomonas citri subsp. citri | Sweet Orange | This compound (600 µg/mL) | 0.5 | [2] |
Mechanism of Action
This compound: Disruption of Bacterial Membranes
This compound's primary mode of action against bacteria is the disruption of the cell membrane.[2] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. A key advantage of this mechanism is that it is less likely to induce resistance compared to compounds with a single, specific molecular target.[2]
Copper Compounds: Multi-Site Inhibition
Copper ions (Cu²⁺) released from copper compounds have a multi-site mode of action. They can denature proteins and enzymes, interfere with energy transport, disrupt cell membrane integrity, and interact with nucleic acids.[9] This broad activity is responsible for their effectiveness against a wide range of pathogens.
Plant Defense Signaling Pathways
Copper-Induced Plant Defense
Copper compounds are known to not only act directly on pathogens but also to elicit defense responses in plants. Exposure to copper can lead to the activation of the salicylic acid (SA) signaling pathway, a key regulator of systemic acquired resistance (SAR). This involves a signaling cascade that includes Mitogen-Activated Protein Kinases (MAPKs) and leads to the expression of pathogenesis-related (PR) genes, which encode antimicrobial proteins and enzymes that reinforce the plant's defenses.
Caption: Copper-induced plant defense signaling pathway.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound and other antimicrobial compounds.
Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol is adapted for determining the MIC of compounds against bacterial plant pathogens.
Materials:
-
96-well microtiter plates
-
Bacterial culture in appropriate broth medium (e.g., Nutrient Broth, Tryptone Soy Broth)
-
Test compound stock solution (e.g., this compound in ethanol or DMSO)
-
Sterile broth medium
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water, filter-sterilized)
-
Microplate reader
Procedure:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
Prepare a bacterial inoculum suspension and adjust the turbidity to 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Add 100 µL of the diluted bacterial inoculum to each well, except for the sterility control wells.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.
-
After incubation, add 20 µL of the resazurin solution to each well and incubate for a further 2-4 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
Caption: Workflow for MIC determination using REMA.
Bacterial Membrane Integrity Assay
This protocol uses propidium iodide (PI) to assess membrane damage. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can enter cells with compromised membranes.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Propidium iodide (PI) stock solution (1 mg/mL in water)
-
Fluorometer or fluorescence microscope
Procedure:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS to a specific optical density (e.g., OD₆₀₀ = 0.5).
-
Add the test compound at the desired concentration to the bacterial suspension. Include an untreated control.
-
Incubate for a specific time period (e.g., 30-60 minutes) at room temperature.
-
Add PI to a final concentration of 1-5 µg/mL.
-
Incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the cells under a fluorescence microscope. An increase in red fluorescence indicates membrane damage.
In Planta Efficacy Assay for Citrus Canker
This protocol is for evaluating the protective effect of compounds against Xanthomonas citri subsp. citri on citrus leaves.
Materials:
-
Young, susceptible citrus plants (e.g., sweet orange)
-
Xanthomonas citri subsp. citri suspension (10⁸ CFU/mL)
-
Test compound solution (e.g., 600 µg/mL this compound)
-
Copper fungicide solution (positive control)
-
Handheld sprayer
-
Humid chamber
Procedure:
-
Spray the citrus plants with the test compound solution, copper fungicide, or a control solution (e.g., water with the same solvent concentration as the test compound) until runoff.
-
Allow the plants to dry for 24 hours.
-
Inoculate the leaves by spraying with the bacterial suspension.
-
Place the plants in a humid chamber for 48-72 hours to promote infection.
-
Move the plants to a greenhouse with controlled temperature and humidity.
-
Assess disease severity after 21-30 days by counting the number of canker lesions per unit leaf area.
Phytotoxicity Assay
This protocol provides a general method for assessing the phytotoxicity of agrochemicals on plants.
Materials:
-
Healthy, uniform plants of a sensitive species (e.g., tomato, lettuce)
-
Test compound at various concentrations (including 1x and 2x the proposed application rate)
-
Control solution (water or solvent control)
-
Sprayer
Procedure:
-
Grow plants to a specific developmental stage (e.g., 4-6 true leaves).
-
Apply the test and control solutions to the foliage using a sprayer, ensuring uniform coverage.
-
Maintain the plants in a greenhouse or growth chamber under optimal conditions.
-
Visually assess phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Use a rating scale to score symptoms such as chlorosis, necrosis, stunting, and malformation. A common scale is 0 = no injury, 1 = slight injury, 2 = moderate injury, 3 = severe injury, 4 = plant death.
-
For a more quantitative assessment, measure plant height, shoot fresh and dry weight, and chlorophyll content.
Analysis of Plant Defense Gene Expression by RT-qPCR
This protocol outlines the steps to measure the expression of defense-related genes in plants treated with a potential elicitor.
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
cDNA synthesis kit
-
qPCR instrument
-
SYBR Green qPCR master mix
-
Gene-specific primers for target defense genes (e.g., PR1) and a reference gene (e.g., Actin or Ubiquitin)
Procedure:
-
Treat plants with the test compound or a control solution.
-
Collect leaf samples at different time points after treatment (e.g., 0, 6, 12, 24 hours).
-
Immediately freeze the samples in liquid nitrogen and store at -80°C.
-
Extract total RNA from the tissue using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, SYBR Green master mix, and gene-specific primers.
-
Analyze the qPCR data using the 2-ΔΔCt method to determine the relative fold change in gene expression compared to the control treatment, normalized to the reference gene.[10]
Analysis of MAPK Activation by Western Blot
This protocol is for detecting the phosphorylation (activation) of MAPKs in plant tissue.[11][12][13][14]
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Protein extraction buffer
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific for phosphorylated MAPKs (e.g., anti-p44/42 MAPK)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat plants and collect samples as described for the gene expression analysis.
-
Grind the frozen tissue to a fine powder in liquid nitrogen.
-
Extract total proteins using an appropriate extraction buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system. An increase in the band intensity corresponding to the MAPK of interest indicates activation.
Formulation Considerations for this compound
A significant challenge for the agricultural application of this compound is its low water solubility. Recent research has explored the use of microgel encapsulation to overcome this limitation.[15] Microgels can be loaded with this compound and form stable aqueous dispersions suitable for spraying.[15] These formulations can also be designed for controlled release of the active ingredient, potentially prolonging its protective effect on the plant surface.[15] Further research and development in this area are crucial for the successful commercialization of this compound as a crop protection agent.
Conclusion
This compound presents a compelling case as a potential alternative to copper-based compounds in agriculture. Its potent antimicrobial activity, novel mode of action that may reduce the likelihood of resistance development, and lower phytotoxicity are significant advantages. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to further investigate and optimize the use of this compound for sustainable crop protection. Continued research into formulation, field efficacy against a broader range of pathogens, and a deeper understanding of its interaction with plant defense mechanisms will be critical for its successful integration into modern agricultural practices.
References
- 1. Copper-based Bactericides and Fungicides | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 2. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. Copper treatment during storage reduces Phytophthora and Halophytophthora infection of Zostera marina seeds used for restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. plantprotection.pl [plantprotection.pl]
- 10. pubcompare.ai [pubcompare.ai]
- 11. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [bio-protocol.org]
- 12. MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis [en.bio-protocol.org]
- 13. molbio.mgh.harvard.edu [molbio.mgh.harvard.edu]
- 14. MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
Application Notes and Protocols: In Vitro Antimalarial Activity of Hexyl Gallate against Plasmodium falciparum
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexyl gallate, an ester derivative of gallic acid, has demonstrated promising in vitro activity against the malaria parasite, Plasmodium falciparum. These application notes provide a summary of its bioactivity, detailed protocols for its evaluation, and insights into its potential mechanism of action. The information presented herein is intended to guide researchers in the further investigation of this compound as a potential antimalarial drug candidate.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro antimalarial and cytotoxic activities of this compound and its comparators.
Table 1: In Vitro Antiplasmodial Activity against Plasmodium falciparum
| Compound | IC50 (mM) | Reference |
| This compound | 0.11 | [1][2][3] |
| Gallic Acid | 194.86 | [1][3] |
| Artemisinin | 0.5 | [1][3] |
| Methyl gallate | 0.03 | [1][3] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of parasite growth in vitro.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | Huh5-2 | > 50 | > 0.45 | [4] |
CC50: The half-maximal cytotoxic concentration, representing the concentration of a compound that is required to cause 50% cell death in vitro. Selectivity Index (SI) is calculated as CC50 / IC50. A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Culture of Plasmodium falciparum
This protocol describes the continuous in vitro culture of the asexual erythrocytic stages of P. falciparum.
Materials:
-
P. falciparum strain (e.g., 3D7, Dd2)
-
Human erythrocytes (blood group O+)
-
Complete Culture Medium (RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 0.5% (w/v) Albumax II, and 20 mg/L gentamicin)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
-
Sterile culture flasks
-
Centrifuge
Procedure:
-
Prepare the complete culture medium and warm it to 37°C.
-
Wash human erythrocytes three times with incomplete RPMI-1640 by centrifugation at 500 x g for 5 minutes.
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes rapidly in a 37°C water bath.
-
Transfer the thawed parasite culture to a sterile centrifuge tube and wash with complete culture medium.
-
Establish the culture in a sterile culture flask at a 5% hematocrit with an initial parasitemia of 0.5%.
-
Place the culture flask in a modular incubator chamber, flush with the gas mixture for 3-5 minutes, and seal.
-
Incubate at 37°C.
-
Maintain the culture by changing the medium daily and providing fresh erythrocytes as the parasitemia increases. Monitor parasitemia by preparing thin blood smears and staining with Giemsa.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This fluorescence-based assay is used to determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.
Materials:
-
Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)
-
This compound and control drugs (e.g., Artemisinin)
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I)
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare serial dilutions of this compound and control drugs in complete culture medium in a 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well. Include parasite-free (uninfected erythrocytes) and drug-free (infected erythrocytes) controls.
-
Incubate the plate for 72 hours under the standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
After incubation, freeze the plate at -20°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free control.
-
Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the 50% cytotoxic concentration (CC50) of a compound on a mammalian cell line (e.g., Huh5-2, HepG2, or Vero cells).
Materials:
-
Mammalian cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
96-well clear microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a no-drug control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-drug control.
-
Determine the CC50 value by plotting cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Antimalarial Drug Screening
Caption: Workflow for in vitro antimalarial screening.
Proposed Mechanisms of Action for Gallic Acid Derivatives
Caption: Proposed mechanisms of action for gallic acid derivatives.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and in Vitro Antimalarial Activity of Alkyl Esters Gallate as a Growth Inhibitors of Plasmodium Falciparum : Oriental Journal of Chemistry [orientjchem.org]
- 3. scholar.ui.ac.id [scholar.ui.ac.id]
- 4. Protein kinase PfPK2 mediated signalling is critical for host erythrocyte invasion by malaria parasite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hexyl Gallate as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics. A key factor in its pathogenicity is the formation of biofilms, surface-attached communities of bacteria encased in a self-produced matrix, which confer enhanced resistance to antimicrobial agents and the host immune system. The formation of biofilms and the expression of numerous virulence factors are regulated by a sophisticated cell-to-cell communication system known as quorum sensing (QS). Consequently, the inhibition of QS pathways presents a promising anti-virulence strategy to control P. aeruginosa infections without exerting selective pressure for resistance development.
This document provides detailed application notes and protocols on the use of hexyl gallate, an alkyl ester of gallic acid, in the study of P. aeruginosa virulence. Contrary to some expectations for alkyl gallates, current research indicates that this compound does not inhibit biofilm formation in P. aeruginosa.[1][2][3][4] Instead, its utility lies in the selective inhibition of specific virulence factors through the modulation of the Rhl quorum sensing system.[1][2][3][4] These protocols are designed for researchers investigating novel anti-virulence strategies and drug development professionals exploring alternatives to traditional antibiotics.
Principle of Action
This compound functions as a quorum sensing inhibitor in P. aeruginosa, primarily targeting the RhlR-mediated signaling pathway.[1][2][3][4] This mechanism of action leads to a reduction in the production of specific virulence factors, namely pyocyanin and rhamnolipids, without affecting bacterial viability or biofilm formation.[1][2][3] The targeted nature of this compound's activity makes it a valuable tool for dissecting the contribution of the Rhl system to P. aeruginosa pathogenesis.
Data Presentation
The following table summarizes the reported effects of this compound on various virulence-related phenotypes in P. aeruginosa.
| Parameter | Effect of this compound | Reference |
| Biofilm Formation | No inhibition | [1][2][3][4] |
| Pyocyanin Production | Inhibition | [1][2][3] |
| Rhamnolipid Production | Inhibition | [1][2][3] |
| Elastase Production | No effect | [1][2][3] |
| Quorum Sensing System Targeted | RhlR | [1][2][3][4] |
Experimental Protocols
Protocol 1: Assessment of Biofilm Formation using Crystal Violet Assay
This protocol is to confirm the lack of inhibitory effect of this compound on P. aeruginosa biofilm formation.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
Luria-Bertani (LB) broth
-
This compound solution (in a suitable solvent like DMSO)
-
96-well flat-bottomed sterile polystyrene microtiter plates
-
0.1% (w/v) crystal violet solution
-
30% (v/v) acetic acid in water
-
Microplate reader
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking.
-
Preparation of Inoculum: Dilute the overnight culture 1:100 in fresh LB broth.
-
Plate Setup:
-
Add 180 µL of the diluted bacterial culture to each well of a 96-well microtiter plate.
-
Add 20 µL of this compound solution to achieve the desired final concentrations (e.g., 10, 50, 100 µM). Include a solvent control (e.g., DMSO) and a no-treatment control.
-
-
Incubation: Incubate the plate statically at 37°C for 24 hours.
-
Washing: Gently discard the planktonic culture from the wells. Wash the wells three times with 200 µL of sterile distilled water to remove non-adherent cells.
-
Staining: Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Washing: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile distilled water.
-
Destaining: Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Quantification: Measure the absorbance at 595 nm using a microplate reader.
Protocol 2: Quantification of Pyocyanin Production
This protocol measures the inhibitory effect of this compound on pyocyanin production.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
LB broth
-
This compound solution
-
Chloroform
-
0.2 M HCl
Procedure:
-
Bacterial Culture: Grow P. aeruginosa in LB broth in the presence of various concentrations of this compound (and controls) at 37°C with shaking for 24 hours.
-
Extraction:
-
Centrifuge 5 mL of the bacterial culture at 4,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Add 3 mL of chloroform and vortex vigorously to extract the pyocyanin (blue pigment).
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
-
Acidification: Carefully transfer the lower chloroform layer to a new tube. Add 1 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.
-
Quantification: Measure the absorbance of the upper pink layer at 520 nm. The concentration of pyocyanin (µg/mL) can be calculated by multiplying the optical density at 520 nm by 17.072.
Protocol 3: Rhamnolipid Production Assay (Orcinol Method)
This protocol quantifies the effect of this compound on rhamnolipid production.
Materials:
-
Pseudomonas aeruginosa strain (e.g., PAO1)
-
LB broth
-
This compound solution
-
Diethyl ether
-
Orcinol solution (1.6% orcinol in water)
-
Sulfuric acid (60%)
-
Rhamnose standards
Procedure:
-
Bacterial Culture: Grow P. aeruginosa in LB broth with different concentrations of this compound and controls at 37°C with shaking for 48 hours.
-
Extraction:
-
Centrifuge the cultures and collect the supernatant.
-
Extract the supernatant twice with an equal volume of diethyl ether.
-
Pool the ether extracts and evaporate to dryness.
-
-
Quantification:
-
Resuspend the dried extract in 100 µL of distilled water.
-
Add 900 µL of a solution containing 0.19% orcinol in 53% sulfuric acid.
-
Heat at 80°C for 30 minutes.
-
Cool to room temperature and measure the absorbance at 421 nm.
-
-
Standard Curve: Prepare a standard curve using known concentrations of rhamnose. Calculate the rhamnolipid concentration based on the rhamnose standard curve.
Visualizations
Caption: Experimental workflow for assessing the effects of this compound.
Caption: Mechanism of this compound action on P. aeruginosa quorum sensing.
References
- 1. Differential effects of alkyl gallates on quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential effects of alkyl gallates on quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyl Gallates as Potential Antibiofilm Agents: A Review [mdpi.com]
Hexyl Gallate as a Quorum Sensing Inhibitor in Pathogenic Bacteria: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating hexyl gallate as a quorum sensing (QS) inhibitor in pathogenic bacteria. The primary focus is on Pseudomonas aeruginosa, where the effects of this compound have been most notably studied. Information and protocols for Staphylococcus aureus and Vibrio harveyi are also included to encourage broader screening and investigation of this compound's potential anti-virulence properties.
Introduction
Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density. This process is crucial for the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. The inhibition of quorum sensing, a strategy known as quorum quenching, is a promising anti-virulence approach that aims to disarm pathogens without exerting direct bactericidal pressure, potentially reducing the development of resistance.
This compound, an alkyl ester of gallic acid, has emerged as a potential quorum sensing inhibitor. This document outlines its known mechanisms of action and provides detailed protocols for its evaluation.
Application Notes
This compound in Pseudomonas aeruginosa
Pseudomonas aeruginosa is a Gram-negative opportunistic pathogen responsible for a wide range of infections, particularly in immunocompromised individuals and those with cystic fibrosis. Its virulence is largely controlled by a complex quorum sensing network, which includes the Las, Rhl, and PQS systems.
Mechanism of Action: this compound has been shown to specifically inhibit the Rhl quorum sensing system in P. aeruginosa.[1][2] It acts as an antagonist to the RhlR transcriptional regulator, which is responsible for activating the expression of several virulence factors. This inhibition leads to a reduction in the production of rhamnolipids and the virulence factor pyocyanin.[1][2] Notably, this compound does not appear to affect the Las system, as evidenced by the lack of inhibition of elastase production and biofilm formation, which are primarily regulated by LasR.[1]
Key Effects:
-
Inhibition of Rhamnolipid Production: Rhamnolipids are biosurfactants that play a role in motility and biofilm development.
-
Inhibition of Pyocyanin Production: Pyocyanin is a redox-active toxin that generates reactive oxygen species, causing damage to host cells.
It is important to note that this compound has also been reported to exhibit some antibacterial activity at higher concentrations.[1] Therefore, it is crucial to determine the sub-inhibitory concentrations for quorum sensing inhibition studies to ensure that the observed effects are not due to growth inhibition.
Potential Applications in Other Pathogenic Bacteria
While the primary research on this compound as a quorum sensing inhibitor has focused on P. aeruginosa, its potential to inhibit QS in other pathogenic bacteria warrants investigation. The protocols provided in this document can be adapted to screen this compound against other significant pathogens.
-
Staphylococcus aureus : A Gram-positive bacterium that utilizes the accessory gene regulator (Agr) system, a peptide-based quorum sensing system, to control the expression of numerous toxins and virulence factors.
Quantitative Data
The following table summarizes the reported inhibitory effects of this compound on virulence factor production in Pseudomonas aeruginosa.
| Pathogen | Virulence Factor | Assay | Compound | Concentration | % Inhibition | Reference |
| P. aeruginosa | Rhamnolipid | - | This compound | Not specified | Weak Inhibition | [1] |
| P. aeruginosa | Pyocyanin | - | This compound | Not specified | Weak Inhibition | [1] |
Signaling Pathways
Pseudomonas aeruginosa Rhl Quorum Sensing Pathway Inhibition by this compound
Caption: P. aeruginosa Rhl QS pathway inhibited by this compound.
Staphylococcus aureus Agr Quorum Sensing Pathway
References
Application Notes and Protocols for Testing Hexyl Gallate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexyl gallate, an ester of gallic acid, is a phenolic compound with demonstrated biological activities, including antibacterial and cytotoxic effects.[1][2] Its potential as an anti-cancer agent is an area of active research. The lipophilic nature of this compound, due to its hexyl chain, is thought to enhance its ability to cross cell membranes, potentially increasing its cytotoxic activity compared to its parent compound, gallic acid.[1] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, focusing on its cytotoxic, pro-apoptotic, and oxidative stress-inducing effects on cancer cells.
Data Presentation
The cytotoxic effects of this compound and related gallate derivatives have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. Below are tables summarizing reported IC50 values.
Table 1: Cytotoxicity of this compound and Related Compounds in MCF-7 Breast Cancer Cells
| Compound | IC50 (µg/mL) | IC50 (µM) | Assay | Reference |
| This compound | 24.38 | 95.9 | MTT | [1] |
| N-hexyl gallamide | 3.5 | 13.8 | MTT | [3] |
| Heptyl gallate | 25.94 | 97.4 | MTS | [4] |
| Gallic Acid | 32.25 | 189.6 | MTT | [1] |
Table 2: Cytotoxicity of Other Alkyl Gallates in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Assay | Reference |
| Dodecyl gallate | MG-63 (Osteosarcoma) | 31.15 (24h) | MTT | [5] |
| Dodecyl gallate | MG-63 (Osteosarcoma) | 10.66 (48h) | MTT | [5] |
| Dodecyl gallate | MG-63 (Osteosarcoma) | 9.06 (72h) | MTT | [5] |
| Propyl gallate | Calu-6 (Lung Cancer) | ~800 µM (induces cell death) | Not specified | [6] |
| Propyl gallate | A549 (Lung Cancer) | ~800 µM (induces cell death) | Not specified | [6] |
| Methyl gallate | Hep3B (Hepatocellular Carcinoma) | >40 µg/mL (~217 µM) | SRB | [7] |
| Methyl gallate | Mahlavu (Hepatocellular Carcinoma) | ~40 µg/mL (~217 µM) | SRB | [7] |
| Methyl gallate | HepJ5 (Hepatocellular Carcinoma) | <40 µg/mL (<217 µM) | SRB | [7] |
Experimental Workflow
The following diagram outlines the general workflow for evaluating the in vitro effects of this compound.
Experimental workflow for in vitro testing of this compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Cancer cell line of choice (e.g., MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve a range of final concentrations for treatment. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
This compound
-
Cancer cell line of choice
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is used to measure the intracellular generation of ROS.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
This compound
-
Cancer cell line of choice
-
96-well black plates
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black plate and treat with this compound at various concentrations for a specified time (e.g., 1, 3, 6, or 24 hours).
-
DCFH-DA Loading: After treatment, remove the medium and wash the cells with warm PBS. Add DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
This compound
-
Cancer cell line of choice
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bax, Bcl-2, p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize them to the loading control. Calculate the ratio of cleaved to full-length proteins (e.g., cleaved PARP/PARP) or the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2).
Proposed Signaling Pathway of this compound
Based on studies of related alkyl gallates, this compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway, potentially influenced by the PI3K/Akt and MAPK signaling pathways.
References
- 1. Synthesis and Cytotoxic Activities of Hexyl Esters Derivatives of Gallic Acid Against MCF-7 Cell line : Oriental Journal of Chemistry [orientjchem.org]
- 2. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 4. atlantis-press.com [atlantis-press.com]
- 5. Dodecyl gallate induces apoptosis by upregulating the caspase-dependent apoptotic pathway and inhibiting the expression of anti-apoptotic Bcl-2 family proteins in human osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Anti-Apoptotic Effects of Caspase Inhibitors in Propyl Gallate-Treated Lung Cancer Cells Are Related to Changes in Reactive Oxygen Species and Glutathione Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl gallate, gallic acid-derived compound, inhibit cell proliferation through increasing ROS production and apoptosis in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent the degradation of Hexyl gallate in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Hexyl gallate in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color (e.g., turning yellow/brown) in my buffer. What is happening?
A1: The color change you are observing is a common indicator of this compound degradation. This compound, a phenolic compound, is susceptible to oxidation, especially in neutral to alkaline aqueous solutions. This oxidation process can be accelerated by factors such as dissolved oxygen, presence of metal ions, elevated temperature, and exposure to light. The colored products are typically quinone-type compounds formed from the oxidation of the gallate moiety.
Q2: What is the optimal pH range for maintaining this compound stability in an aqueous buffer?
A2: this compound is most stable in slightly acidic conditions. As the pH increases, particularly above 7.0, the rate of degradation significantly increases. For optimal stability, it is recommended to maintain the buffer pH between 4.0 and 6.0.
Q3: How should I prepare and store my this compound stock solutions?
A3: Due to its limited solubility in aqueous solutions, this compound stock solutions are best prepared in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.[1] For long-term storage, it is recommended to prepare aliquots of the stock solution in DMSO and store them at -80°C to minimize freeze-thaw cycles.[1] For short-term use (up to one week), aliquots can be stored at 4°C.[1] When preparing your working solution, it is advisable to dilute the DMSO stock solution in your experimental buffer immediately before use.
Q4: Can I use common biological buffers like PBS or Tris with this compound?
A4: While you can use buffers like Phosphate-Buffered Saline (PBS) and Tris, it is important to be aware of their potential to accelerate this compound degradation. Both PBS and Tris buffers typically have a pH around 7.4, which is in the range where this compound is less stable. If you must use these buffers, it is crucial to incorporate stabilizing agents and use the prepared solution as quickly as possible.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity or concentration in my experimental buffer.
This is a primary indication of degradation. The following table summarizes the expected stability of this compound in different buffers at room temperature, based on general knowledge of gallate ester stability.
| Buffer (50 mM) | pH | Expected Stability (Remaining % after 24h) |
| Citrate Buffer | 4.5 | > 90% |
| Acetate Buffer | 5.5 | ~85-90% |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 50% |
| Tris-HCl | 8.0 | < 20% |
Solutions:
-
pH Adjustment: If your experimental conditions allow, switch to a buffer with a slightly acidic pH (e.g., citrate or acetate buffer in the pH 4-6 range).
-
Add Stabilizers: Incorporate antioxidants and chelating agents into your buffer.
-
Ascorbic Acid (Vitamin C): Acts as a sacrificial antioxidant, protecting this compound from oxidation. A final concentration of 0.1-1 mM is often effective.
-
Ethylenediaminetetraacetic acid (EDTA): A chelating agent that sequesters metal ions (e.g., Cu²⁺, Fe³⁺) which can catalyze the oxidation of this compound. A final concentration of 10-100 µM is typically sufficient.
-
-
Deoxygenate Buffer: Before adding this compound, deoxygenate your buffer by bubbling with an inert gas like nitrogen or argon. This removes dissolved oxygen, a key component in the oxidation process.
-
Temperature Control: Perform your experiments at a lower temperature if possible, as heat accelerates the degradation rate.
-
Light Protection: Protect your solutions from light by using amber vials or covering your containers with aluminum foil, as light can also promote degradation.
Issue 2: Precipitation of this compound when adding it to my aqueous buffer.
This compound has low solubility in water. Precipitation occurs when the concentration of this compound exceeds its solubility limit in your buffer.
Solutions:
-
Use a Co-solvent: When preparing your working solution from a DMSO stock, ensure the final concentration of DMSO is sufficient to maintain solubility but does not interfere with your experiment (typically <0.5% v/v).
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the buffer, perform a serial dilution in the buffer to avoid localized high concentrations that can lead to precipitation.
-
Sonication: Gentle sonication can help to dissolve small amounts of precipitate.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Working Solution in PBS
This protocol describes the preparation of a 100 µM this compound working solution in PBS (pH 7.4) with stabilizing agents.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Ascorbic acid
-
EDTA
-
Nitrogen or Argon gas
Procedure:
-
Prepare Stock Solutions:
-
This compound stock (10 mM): Dissolve 2.54 mg of this compound in 1 mL of DMSO.
-
Ascorbic acid stock (100 mM): Dissolve 17.6 mg of ascorbic acid in 1 mL of sterile, deionized water.
-
EDTA stock (10 mM): Dissolve 3.72 mg of EDTA (disodium salt dihydrate) in 1 mL of sterile, deionized water.
-
-
Prepare Stabilized PBS:
-
To 9.88 mL of PBS, add 10 µL of 100 mM ascorbic acid stock (final concentration: 100 µM) and 10 µL of 10 mM EDTA stock (final concentration: 10 µM).
-
Deoxygenate the stabilized PBS by bubbling with nitrogen or argon gas for 15-20 minutes.
-
-
Prepare this compound Working Solution:
-
Immediately after deoxygenation, add 100 µL of the 10 mM this compound stock solution to the 9.9 mL of stabilized, deoxygenated PBS.
-
Mix gently by inversion. This will result in a final this compound concentration of 100 µM.
-
-
Use Immediately: Use the prepared working solution as soon as possible to minimize degradation.
Protocol 2: Monitoring this compound Stability by HPLC
This protocol provides a method to quantify the degradation of this compound in a buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound standard
-
Experimental buffer
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for mobile phase)
-
Autosampler vials
Procedure:
-
Prepare this compound Solution: Prepare your this compound solution in the buffer of interest as described in Protocol 1 (with or without stabilizers to be tested).
-
Initial Sample (T=0): Immediately after preparation, transfer an aliquot of the solution to an HPLC vial. This will serve as your time zero reference.
-
Incubation: Incubate the remaining solution under your desired experimental conditions (e.g., 37°C in a water bath).
-
Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and transfer them to HPLC vials.
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 275 nm).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Visualizations
Caption: Oxidative degradation pathway of this compound.
References
Technical Support Center: Optimizing Hexyl Gallate in Antioxidant Asssisted
This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Hexyl gallate in antioxidant capacity assays. It includes frequently asked questions, a troubleshooting guide for common experimental issues, detailed protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an antioxidant?
This compound (Hexyl 3,4,5-trihydroxybenzoate) is an alkyl ester derivative of gallic acid.[1] Its antioxidant properties stem from the three hydroxyl (-OH) groups on its phenolic ring structure, which can donate electrons or hydrogen atoms to neutralize free radicals.[2][3] The addition of the hexyl ester chain increases its lipophilicity (fat-solubility) compared to gallic acid, allowing it to be effective in lipid-based systems like oils and cell membranes.
Q2: What is the primary mechanism of this compound's antioxidant activity?
This compound functions as a free radical scavenger. The core mechanism involves the donation of a hydrogen atom from one of the hydroxyl groups on the gallate moiety to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction. This electron-donating ability is the basis for its activity in common chemical assays like DPPH and ABTS.[2]
Q3: How do I properly dissolve this compound for my experiments?
This compound has poor solubility in water but is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[4][5]
-
Recommended Procedure: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO.[1][4] This stock can then be serially diluted to the final working concentrations in the appropriate assay buffer or solvent (e.g., methanol or ethanol for a DPPH assay).
-
Enhancing Solubility: Gentle warming to 37°C or sonication can help dissolve the compound completely.[1]
-
Important Note: Always prepare fresh working solutions for immediate use. If storing stock solutions, aliquot them into separate packages and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][6]
Q4: What are typical concentration ranges to test for this compound?
The optimal concentration range depends heavily on the specific assay. For initial screening in assays like DPPH or ABTS, a broad range is recommended. Start with serial dilutions from a stock solution to achieve final concentrations spanning from approximately 1 µM to 500 µM. For cellular assays, effective concentrations for biological activity (e.g., pigment inhibition) have been noted between 10-30 µM.[4][6]
Troubleshooting Guide
Q1: My this compound solution is cloudy or has precipitated after dilution in an aqueous buffer. What should I do?
-
Problem: This is a common solubility issue when a concentrated DMSO stock is diluted into a buffer system. The final concentration of DMSO may be too low to keep the lipophilic this compound in solution.
-
Solution 1: Check DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that affects the assay's integrity (typically <1%, but check your specific protocol). When preparing dilutions, it can be helpful to first create an intermediate dilution in a solvent like ethanol or methanol before the final dilution into the assay medium.[4]
-
Solution 2: Use a Co-solvent System: For certain applications, a formulation with co-solvents like PEG300 and Tween 80 can be used, although this is more common for in vivo studies and may interfere with chemical assays.[4]
-
Solution 3: Prepare Fresh: Always prepare the final diluted solutions immediately before use, as precipitation can occur over time.[4]
Q2: I am seeing inconsistent or no antioxidant activity in my DPPH assay. What are the possible causes?
-
Problem: Lack of activity or high variability can stem from issues with the reagents, the protocol, or the sample itself.
-
Solution 1: Use a Positive Control: Always run a positive control, such as Ascorbic Acid, Trolox, or Gallic Acid, alongside your this compound samples.[7] If the positive control also fails, the issue is likely with your DPPH reagent or protocol.
-
Solution 2: Check Reagent Quality: The DPPH radical is light-sensitive and can degrade over time.[8] Ensure your DPPH solution is freshly prepared and has the expected deep purple color and absorbance value (typically ~1.0 at 517 nm for a working solution).[9]
-
Solution 3: Optimize Incubation Time: The reaction between DPPH and some antioxidants can be slow, sometimes taking hours to reach completion.[10] While 30 minutes is a common incubation time, you may need to perform a time-course experiment (measuring absorbance at multiple time points) to determine the optimal endpoint for this compound.
-
Solution 4: Avoid High Concentrations: Very high concentrations of this compound can scavenge the DPPH radical almost instantaneously, leading to non-linear and inaccurate results. It is better to start with lower concentrations and work upwards.[10]
Q3: Why are my results for this compound different between the DPPH and ABTS assays?
-
Problem: It is common for the same compound to show different levels of activity in different assays.[11]
-
Explanation 1: Different Reaction Mechanisms & Kinetics: DPPH and ABTS are both radical scavenging assays, but the radicals have different chemical properties. The ABTS radical cation is more reactive and the reaction is often much faster than with the DPPH radical.[10]
-
Explanation 2: Solvent and pH Effects: The antioxidant capacity can be highly dependent on the solvent and pH of the reaction medium, which often differ between DPPH (typically in methanol/ethanol) and ABTS (often in a buffered system) protocols.[11][12]
Quantitative Data Summary
While specific IC50 values for this compound are highly dependent on the exact assay conditions, the following table provides key quantitative insights and general benchmarks for interpreting results.
| Parameter | Assay | Value / Finding | Significance |
| Stoichiometry | DPPH | 1 molecule of alkyl gallate scavenges 6 molecules of DPPH.[13] | Indicates high antioxidant potency. Each molecule can neutralize multiple radicals. |
| Activity Level | General | IC50 < 50 µg/mL | Classified as a "very strong" antioxidant activity.[14] |
| Activity Level | General | IC50: 50-100 µg/mL | Classified as "strong" antioxidant activity.[14] |
| Activity Level | General | IC50: 101-150 µg/mL | Classified as "moderate" antioxidant activity.[14] |
| Biological Activity | P. aeruginosa | Inhibition of pigment production at 10-30 µM.[6] | Demonstrates bioactivity at micromolar concentrations in a cellular context. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format.
-
Reagent Preparation:
-
DPPH Stock Solution (1 mM): Dissolve ~3.94 mg of DPPH in 10 mL of spectrophotometric-grade methanol or ethanol. Store in an amber bottle at 4°C.
-
DPPH Working Solution (~0.1 mM): Dilute the stock solution with methanol/ethanol to obtain an absorbance of 1.0 ± 0.1 at 517 nm. Prepare this solution fresh and protect it from light.[8][9]
-
-
Sample Preparation:
-
This compound Stock (10 mM): Dissolve 2.54 mg of this compound in 1 mL of DMSO.
-
Serial Dilutions: Create a series of dilutions from the stock solution in the assay solvent (methanol/ethanol) to achieve final concentrations ranging from 1 µM to 500 µM.
-
Positive Control: Prepare a similar dilution series for a standard antioxidant like Trolox or Ascorbic Acid.
-
-
Assay Procedure:
-
Add 100 µL of each sample dilution (or control) to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to all wells.
-
Include a blank control containing 100 µL of solvent and 100 µL of DPPH working solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[15]
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Protocol 2: ABTS Radical Cation Decolorization Assay
This protocol describes the generation of the ABTS radical and its use in a 96-well plate format.
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
-
ABTS Radical Cation (ABTS•+) Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the dark-colored radical solution.[16][17]
-
ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.05 at 734 nm.[18]
-
-
Sample Preparation:
-
Prepare this compound stock and serial dilutions as described in the DPPH protocol, using the same buffer/solvent as the ABTS working solution for the final dilutions.
-
-
Assay Procedure:
-
Add 20 µL of each sample dilution (or control) to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to all wells.
-
Mix and incubate at room temperature for 5-10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and the IC50 value using the same formula as in the DPPH assay.
-
Visualizations
Caption: Workflow for a typical antioxidant capacity assay.
Caption: Logic diagram for troubleshooting antioxidant assay results.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. scispace.com [scispace.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
Stability of Hexyl gallate stock solutions at -20°C and -80°C
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the stability, storage, and handling of Hexyl gallate stock solutions.
Stability of this compound Stock Solutions
The stability of this compound stock solutions is critical for ensuring the accuracy and reproducibility of experimental results. The recommended storage conditions are dependent on the desired duration of storage.
Data Presentation: Storage Recommendations
| Storage Temperature | Recommended Solvent | Stability Duration |
| -20°C | DMSO | 1 month[1] |
| -80°C | DMSO | 6 months[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[2]
Q2: What are the optimal storage temperatures and expected stability for this compound stock solutions in DMSO?
A2: For short-term storage, a this compound stock solution in DMSO is stable for up to one month when stored at -20°C. For longer-term storage, the solution is stable for up to six months when stored at -80°C.[1]
Q3: Is it necessary to aliquot my this compound stock solution?
A3: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice helps to avoid repeated freeze-thaw cycles, which can lead to the degradation of the compound.[1]
Q4: Can I store my this compound stock solution at 4°C?
A4: Storing this compound stock solutions at 4°C is not recommended for long-term stability. For optimal results, adhere to the recommended storage temperatures of -20°C or -80°C.
Q5: Are there any specific handling precautions for this compound?
A5: this compound, like many phenolic compounds, can be sensitive to light and air. It is advisable to store solutions in amber vials to protect from light and to minimize headspace in the vials to reduce exposure to air.[3][4] For air-sensitive compounds, handling under an inert gas like nitrogen or argon is a best practice.[5][6][7]
Troubleshooting Guide
Issue 1: My this compound powder is difficult to dissolve in DMSO.
-
Possible Cause: Insufficient mixing or low temperature.
-
Solution:
Issue 2: My this compound stock solution appears cloudy or has precipitates after storage.
-
Possible Cause:
-
The compound may have come out of solution due to temperature fluctuations.
-
Potential degradation of the compound.
-
-
Solution:
-
Before use, bring the vial to room temperature and vortex thoroughly to see if the precipitate redissolves.
-
Gentle warming and sonication can also be attempted.
-
If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution. The presence of insoluble material may indicate degradation or saturation issues.
-
Issue 3: I observed a color change in my this compound stock solution.
-
Possible Cause: Oxidation or degradation of the compound. Phenolic compounds can be susceptible to oxidation, which can sometimes result in a color change.
-
Solution: A significant color change may indicate that the compound is no longer stable. It is recommended to discard the solution and prepare a fresh stock to ensure the integrity of your experiments. To mitigate this, always store the solution protected from light and minimize air exposure.
Issue 4: When I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture media), a precipitate forms.
-
Possible Cause: this compound is a hydrophobic compound, and its solubility is significantly lower in aqueous solutions compared to DMSO. This is a common issue when diluting DMSO stock solutions of hydrophobic compounds.[9][10][11]
-
Solution:
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try a stepwise dilution. First, dilute the stock solution in a smaller volume of the aqueous buffer, mixing thoroughly, and then add this intermediate dilution to the final volume.
-
Increase Final DMSO Concentration: If your experimental system allows, a slightly higher final concentration of DMSO (e.g., up to 0.5% in cell-based assays) may help to keep the compound in solution.[8] Always check the tolerance of your specific cells or assay to DMSO.
-
Use of Co-solvents: For in vivo studies or other specific applications, co-solvents such as PEG300, Tween 80, or corn oil can be used in combination with DMSO to improve solubility in aqueous formulations.[12]
-
Pre-warming: Pre-warming the aqueous buffer before adding the DMSO stock can sometimes help to prevent precipitation.
-
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Allow the this compound powder to come to room temperature before opening the container to prevent condensation of moisture.
-
Calculate the required amount of this compound and DMSO. For example, to prepare 1 mL of a 10 mM stock solution (this compound MW: 254.28 g/mol ), you will need 2.54 mg of this compound and 1 mL of DMSO.
-
Weigh out the calculated amount of this compound and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Cap the vial tightly and vortex the solution until the this compound is completely dissolved. If necessary, use gentle warming or sonication to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol for Assessing the Stability of this compound Stock Solutions via HPLC
This protocol provides a general framework for assessing the stability of this compound stock solutions. Specific parameters may need to be optimized for your HPLC system and column.
-
Objective: To determine the concentration and purity of this compound in a DMSO stock solution over time at different storage temperatures.
-
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reversed-phase HPLC column
-
This compound reference standard
-
DMSO (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier for the mobile phase
-
Volumetric flasks and pipettes
-
-
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to generate a calibration curve.
-
Preparation of a Fresh Stock Solution (T=0): Prepare a fresh stock solution of this compound in DMSO at the desired concentration (e.g., 10 mM). This will serve as the time-zero control.
-
Sample Storage: Aliquot the stock solution into multiple vials for storage at -20°C and -80°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4 weeks for -20°C; 0, 1, 3, 6 months for -80°C), remove one aliquot from each storage temperature.
-
Sample Preparation for HPLC Analysis:
-
Allow the stored aliquot to thaw and come to room temperature.
-
Vortex the solution thoroughly.
-
Dilute a small, precise volume of the stock solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the prepared standard solutions to generate a calibration curve.
-
Inject the prepared samples from each time point and storage condition.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~270-280 nm (based on the UV absorbance maximum of gallate esters)
-
Injection Volume: 10-20 µL
-
-
-
Data Analysis:
-
From the calibration curve, determine the concentration of this compound in each sample at each time point.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Analyze the chromatograms for the appearance of any new peaks, which would indicate the formation of degradation products. The degradation of other gallate esters has been noted to occur under certain conditions, such as in alkaline solutions.[13][14][15]
-
-
Diagrams
Caption: Workflow for this compound stock solution preparation, storage, and use.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. This compound | Antibacterial | TargetMol [targetmol.com]
- 3. iedu.mui.ac.ir [iedu.mui.ac.ir]
- 4. ossila.com [ossila.com]
- 5. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. experimental chemistry - Storage of air and temperature sensitive reagents - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. file.selleckchem.com [file.selleckchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Visible-light-promoted degradation of the antioxidants propyl gallate and t-butylhydroquinone: Mechanistic aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gastrointestinal Digestion and Microbial Hydrolysis of Alkyl Gallates: Potential Sustained Release of Gallic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: The Effect of pH on the Antioxidant Activity of Hexyl Gallate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the effect of pH on the antioxidant activity of Hexyl Gallate. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation to assist you in your research.
Frequently Asked Questions (FAQs)
Q1: How does pH generally affect the antioxidant activity of this compound?
A1: The pH of the reaction medium can significantly influence the antioxidant activity of this compound. Generally, the antioxidant capacity of gallates is influenced by the deprotonation of their hydroxyl groups. At acidic pH, the molecule is in its protonated form, and its antioxidant activity, particularly via hydrogen atom transfer (HAT), is prominent. Electrochemical studies on similar alkyl gallates suggest that a low pH of around 2 may be optimal for their oxidative (antioxidant) activity.[1] As the pH increases towards alkaline conditions, the hydroxyl groups can deprotonate, which may enhance the electron-donating ability of the molecule, potentially increasing its antioxidant activity through a single electron transfer (SET) mechanism. However, the stability of this compound can decrease at neutral to alkaline pH, which may lead to degradation and a subsequent loss of activity over time.
Q2: I am observing inconsistent results in my DPPH assay when testing at different pH values. What could be the cause?
A2: Inconsistent results in DPPH assays at varying pH levels can stem from a few factors. Firstly, the DPPH radical itself is known to be unstable at acidic pH, which can lead to false positive results. It is recommended to perform the DPPH assay within a pH range of 4 to 8 for optimal stability of the radical.[2] Secondly, the solvent used can influence the assay. While methanol and ethanol are common solvents, their pH can be difficult to control precisely. Using buffered solutions can help maintain a stable pH environment for the reaction. Lastly, the reaction kinetics of this compound with DPPH may vary with pH, so it's crucial to ensure the reaction has reached its endpoint at each pH value before taking measurements.
Q3: Is the ABTS assay a better alternative to the DPPH assay for studying pH effects on this compound?
A3: The ABTS assay can be more versatile for studying pH effects as the ABTS radical cation is stable over a wider pH range compared to the DPPH radical.[3] This allows for the evaluation of antioxidant activity under both acidic and alkaline conditions with greater reliability of the reagent. However, the reaction kinetics of the ABTS assay can also be pH-dependent, and the reactivity of the antioxidant itself will still be influenced by the pH of the medium. Therefore, while the ABTS assay may offer advantages in terms of reagent stability, careful optimization and consideration of reaction times at different pH values are still necessary.
Q4: How does the stability of this compound at different pH values affect the interpretation of antioxidant activity results?
A4: The stability of this compound is a critical factor. Alkyl gallates can be prone to degradation, especially at neutral and alkaline pH.[4] If this compound degrades during the experiment, it can lead to an underestimation of its antioxidant activity. It is advisable to prepare fresh solutions of this compound for each experiment and to consider the incubation time at different pH values carefully. You may need to perform stability studies of this compound at your target pH values to ensure the observed changes in antioxidant activity are due to the pH-dependent reactivity rather than degradation of the compound.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No antioxidant activity detected in DPPH assay at low pH. | 1. Instability of the DPPH radical at acidic pH leading to rapid decolorization independent of the antioxidant. 2. The reaction kinetics are very slow at this pH. | 1. Use the ABTS assay, as the ABTS radical is more stable at acidic pH. 2. If using DPPH, ensure the pH is not below 4. 3. Increase the reaction time and take kinetic measurements to ensure the reaction has reached completion. |
| Precipitation observed when mixing this compound solution with assay reagents. | 1. Poor solubility of this compound in the aqueous buffer system. 2. The pH of the buffer is causing the compound to precipitate. | 1. Use a co-solvent such as ethanol or DMSO to prepare the this compound stock solution before diluting it in the reaction buffer. Ensure the final concentration of the co-solvent is low and consistent across all samples and controls. 2. Check the solubility of this compound at the tested pH values in separate experiments. |
| High variability in replicate measurements. | 1. Inconsistent pipetting. 2. Fluctuation in temperature. 3. Degradation of this compound or the radical solution. | 1. Use calibrated pipettes and ensure proper mixing. 2. Perform the assay in a temperature-controlled environment. 3. Prepare fresh solutions of this compound and the radical for each experiment. Protect the radical solution from light. |
| Antioxidant activity appears to decrease over a short period at alkaline pH. | Degradation of this compound at higher pH. | 1. Perform time-course experiments to assess the stability of this compound at the specific alkaline pH. 2. Shorten the incubation time for the assay at alkaline pH, ensuring the reaction with the radical has reached a stable point. |
Data Presentation
Table 1: Hypothetical Antioxidant Activity of this compound at Different pH Values
Disclaimer: The following data is illustrative and based on general trends observed for alkyl gallates. Specific experimental validation for this compound is required.
| pH | Antioxidant Activity Metric | Hypothetical Value | Interpretation |
| 3.0 (Acidic) | DPPH Scavenging (IC50, µM) | 25 | High activity, likely dominated by the Hydrogen Atom Transfer (HAT) mechanism. The protonated form of this compound is stable and an effective radical scavenger. |
| 7.4 (Neutral) | DPPH Scavenging (IC50, µM) | 35 | Moderate activity. A balance between HAT and potential Single Electron Transfer (SET) mechanisms. Stability of this compound may start to decrease. |
| 9.0 (Alkaline) | DPPH Scavenging (IC50, µM) | 20 | High initial activity due to enhanced Single Electron Transfer (SET) from the deprotonated form. However, the compound is less stable and may degrade over time. |
Experimental Protocols
DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound at different pH values.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol)
-
Buffer solutions (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, borate buffer for alkaline pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in methanol or DMSO. From the stock solution, prepare a series of dilutions in the respective pH buffers.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the this compound dilutions.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, use 50 µL of the respective buffer instead of the sample.
-
For the control, use 50 µL of the respective buffer and 150 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
-
ABTS Radical Cation Decolorization Assay
Objective: To measure the antioxidant activity of this compound by its ability to scavenge the ABTS radical cation at various pH levels.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Buffer solutions (as required for different pH values)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with the appropriate pH buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of this compound Solutions: Prepare a stock solution of this compound and serial dilutions in the respective pH buffers.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the this compound dilutions.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
For the blank, use 20 µL of the respective buffer.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6 minutes (or an optimized time based on kinetic studies).
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated as:
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging activity of this compound to that of a standard antioxidant, Trolox.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing the pH-dependent antioxidant activity of this compound.
Caption: Influence of pH on the antioxidant mechanism of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on the Efficiency of Pyrogallol, Gallic Acid, and Alkyl Gallates in Trapping Methylglyoxal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Solubility of Hexyl Gallate in Cell Culture Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively work with Hexyl gallate in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?
A1: The recommended solvent for preparing a stock solution of this compound is Dimethyl sulfoxide (DMSO).[1][2][3][4] this compound exhibits high solubility in DMSO, allowing for the preparation of a concentrated stock solution that can be further diluted into your cell culture medium.
Q2: What is the maximum solubility of this compound in DMSO?
A2: this compound is soluble in DMSO at concentrations up to 50 mg/mL (196.63 mM).[1] Sonication is recommended to aid dissolution.[1] Another source suggests a solubility of 41.67 mg/mL (163.87 mM), and also recommends ultrasonic treatment and the use of newly opened DMSO as it is hygroscopic, which can affect solubility.[2]
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: For most cell culture experiments, the final concentration of DMSO in the medium should not exceed 0.1%.[1] If a higher concentration is necessary, it is crucial to perform a solvent control experiment to assess the potential effects of DMSO on the cells.[1] Some cell lines may tolerate up to 0.5% DMSO, but this should be determined empirically.
Q4: My this compound precipitates when I add it to the cell culture medium. What can I do to prevent this?
A4: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture medium is a common issue with lipophilic compounds like this compound.[5][6] Here are several strategies to prevent this:
-
Pre-warm your media: Before adding the this compound stock solution, warm your cell culture medium to 37°C. Adding the compound to cold media can cause it to precipitate.[1]
-
Use a serial dilution approach: Instead of directly adding the highly concentrated DMSO stock to the media, first perform an intermediate dilution in DMSO to a lower concentration. Then, add this intermediate stock to the pre-warmed media.[1]
-
Add the stock solution dropwise while stirring: Slowly add the this compound stock solution to the culture medium while gently swirling the flask or plate to ensure rapid and even distribution.
-
Sonication: If precipitation still occurs, brief sonication of the final working solution can help to redissolve the compound.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient solvent or incomplete dissolution. | Increase the volume of DMSO. Use sonication to aid dissolution. Ensure you are using high-purity, anhydrous DMSO as it is hygroscopic.[1][2] |
| A precipitate forms immediately upon adding the DMSO stock to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. The final DMSO concentration is too low to maintain solubility. | Decrease the final concentration of this compound. Pre-warm the cell culture medium to 37°C before adding the compound.[1] Add the DMSO stock solution dropwise while gently agitating the medium. |
| The media becomes cloudy or a precipitate forms over time in the incubator. | The compound is coming out of solution at 37°C. The compound may be interacting with components in the serum or medium. | Reduce the final concentration of this compound. Consider using a serum-free medium for the duration of the treatment if compatible with your cells. Evaluate the stability of this compound in your specific medium over the desired time course. |
| I'm observing cellular toxicity that may not be related to the biological activity of this compound. | The final DMSO concentration is too high. The precipitate is causing physical stress or damage to the cells. | Ensure the final DMSO concentration is at a non-toxic level for your specific cell line (typically ≤ 0.1%).[1] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. If precipitation is observed, filter the medium before adding it to the cells, though this will reduce the effective concentration of the compound. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 254.28 g/mol | [1] |
| Solubility in DMSO | 50 mg/mL (196.63 mM) | [1] |
| Solubility in DMSO | 41.67 mg/mL (163.87 mM) | [2][4] |
| Recommended Max Final DMSO Concentration in Cell Culture | ≤ 0.1% | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath
Procedure:
-
Weigh out 2.54 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2]
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Determine the final concentration of this compound required for your experiment (e.g., 10 µM).
-
Calculate the volume of the 10 mM stock solution needed. For example, to make 10 mL of a 10 µM working solution:
-
(10 mM) x V1 = (10 µM) x (10 mL)
-
(10,000 µM) x V1 = 100 µL
-
V1 = 0.01 mL or 10 µL
-
-
In a sterile conical tube, add 9.99 mL of pre-warmed complete cell culture medium.
-
While gently swirling the medium, add the 10 µL of the 10 mM this compound stock solution dropwise.
-
Ensure the final DMSO concentration is at a non-toxic level (in this example, 10 µL in 10 mL is 0.1%).
-
If any precipitation is observed, briefly sonicate the working solution.
-
Use the working solution immediately to treat your cells.
Visualizations
Caption: Experimental workflow for preparing and using this compound in cell culture.
Caption: Troubleshooting logic for addressing this compound precipitation.
Caption: Putative signaling pathways modulated by gallates.
References
Technical Support Center: Analysis of Hexyl Gallate Degradation Products by LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of Hexyl gallate degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the LC-MS analysis of this compound and its degradation products.
Question 1: I am seeing unexpected peaks in my chromatogram. How can I determine if they are degradation products or artifacts?
Answer:
Unexpected peaks in a chromatogram can arise from several sources. It is crucial to systematically troubleshoot to distinguish between genuine degradation products and system artifacts. Here are the steps to follow:
-
Analyze a Blank Injection: Inject a blank solvent (typically your mobile phase or sample diluent) to check for system contamination, ghost peaks from the mobile phase, or carryover from previous injections.[1]
-
Check for Carryover: If a peak from a previous, more concentrated sample appears at the same retention time in a subsequent analysis, this indicates carryover. To mitigate this, implement a robust needle wash protocol and consider injecting blanks between samples.[1]
-
Evaluate Peak Shape: Late eluting peaks from a previous injection often appear as broad, poorly defined peaks in the subsequent chromatogram. Ensure your gradient is sufficient to elute all components from the column and consider extending the run time.[1]
-
Assess Sample and Mobile Phase Integrity: If the issue persists, the contamination may originate from your sample or mobile phase. Use freshly prepared, high-purity solvents and filter all samples before injection.[2]
-
Conduct a Forced Degradation Study: Subject a pure sample of this compound to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions. The appearance of new peaks that are not present in the unstressed sample strongly suggests they are degradation products.
Question 2: My peak shapes for this compound and its potential degradation products are poor (e.g., tailing, fronting, or splitting). What could be the cause and how can I improve them?
Answer:
Poor peak shape can compromise resolution and quantification. Several factors can contribute to this issue:
-
Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.
-
Column Contamination or Degradation: Contaminants from the sample matrix can accumulate on the column frit or stationary phase, causing peak tailing or splitting.[2] Flushing the column with a strong solvent or, if necessary, replacing the column can resolve this.
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.[1]
-
Secondary Interactions: Phenolic compounds like gallates can interact with active sites on the silica backbone of the column, leading to peak tailing. Using a base-deactivated column or adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help.
-
Extra-column Volume: Excessive tubing length or poorly made connections can increase extra-column volume, leading to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[2]
Question 3: I am having trouble achieving good separation between this compound and its expected primary degradation product, gallic acid.
Answer:
This compound is significantly less polar than gallic acid. A gradient elution method is typically required for their separation. Here are some optimization strategies:
-
Adjust the Gradient Profile: A shallower gradient will provide more time for the separation of closely eluting peaks.
-
Modify the Mobile Phase pH: The ionization state of gallic acid is pH-dependent. Operating the mobile phase at a lower pH (e.g., using 0.1% formic acid) will suppress the ionization of the carboxylic acid group, making it more retained on a reversed-phase column and potentially improving separation from the more non-polar this compound.
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. A phenyl-hexyl or a polar-embedded stationary phase might offer different interactions and improve separation.
-
Optimize Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution. However, be mindful of the thermal stability of your analytes.
Question 4: My MS signal intensity is low or unstable. What are the common causes and solutions?
Answer:
Low or unstable MS signal can be due to issues with either the LC system or the mass spectrometer itself.
-
Check for Leaks: Any leaks in the LC system can lead to fluctuating flow rates and unstable spray in the MS source.
-
Ion Source Contamination: The electrospray ionization (ESI) source is prone to contamination from non-volatile buffers, salts, and sample matrix components. Regular cleaning of the ion source is essential for maintaining sensitivity.[3]
-
Incorrect MS Source Parameters: Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, for your specific analytes.
-
Ion Suppression: Co-eluting matrix components can suppress the ionization of your analytes of interest. Improve sample clean-up (e.g., using solid-phase extraction) or modify the chromatography to separate the interfering compounds.
-
Analyte Instability in the Source: Some compounds can be thermally labile and degrade in the heated ESI source. Try reducing the source temperature.
Quantitative Data Summary
The following table presents hypothetical data from a forced degradation study of this compound, illustrating the expected trends in degradation under various stress conditions. This data is for illustrative purposes and actual results may vary.
| Stress Condition | Time (hours) | This compound Remaining (%) | Gallic Acid Formed (%) | Other Degradants (%) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 85.2 | 14.1 | 0.7 | |
| 6 | 62.5 | 35.8 | 1.7 | |
| 24 | 25.1 | 70.3 | 4.6 | |
| Base Hydrolysis (0.1 M NaOH, RT) | 0 | 100.0 | 0.0 | 0.0 |
| 1 | 45.3 | 52.1 | 2.6 | |
| 4 | 5.8 | 89.5 | 4.7 | |
| 8 | <1.0 | >95.0 | >4.0 | |
| Oxidative (3% H₂O₂, RT) | 0 | 100.0 | 0.0 | 0.0 |
| 6 | 92.7 | 4.5 | 2.8 | |
| 24 | 78.4 | 12.3 | 9.3 | |
| 72 | 55.9 | 25.6 | 18.5 | |
| Thermal (80°C, Solid State) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 0.5 | 1.0 | |
| 72 | 95.2 | 1.8 | 3.0 | |
| Photolytic (ICH Option 1) | 0 | 100.0 | 0.0 | 0.0 |
| - | 90.3 | 5.1 | 4.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to various stress conditions to induce degradation.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to the final concentration for LC-MS analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 8 hours. At specified time points (e.g., 1, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 72 hours, protected from light. At specified time points, withdraw an aliquot and dilute with the mobile phase.
-
Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 72 hours. At specified time points, dissolve a portion of the solid in the mobile phase to the desired concentration.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
All stressed samples should be analyzed by a validated stability-indicating LC-MS method.
Protocol 2: LC-MS Method for the Analysis of this compound and its Degradation Products
This protocol provides a starting point for the LC-MS analysis. Method optimization will be required.
1. Liquid Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-22 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
2. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Mode: Full scan (m/z 100-500) for initial identification, followed by product ion scan (MS/MS) for structural elucidation.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Hexyl Gallate and Octyl Gallate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial properties of two alkyl gallates, hexyl gallate and octyl gallate. By examining their efficacy against a range of bacteria, their mechanisms of action, and the experimental protocols used for their evaluation, this document aims to inform research and development in the pursuit of novel antimicrobial agents.
Executive Summary
Both this compound and octyl gallate, esters of gallic acid, demonstrate notable antibacterial activity. The length of their alkyl chain plays a crucial role in their efficacy, with a general trend showing that longer chains, up to a certain point, enhance antibacterial potency. This is often attributed to increased lipophilicity, which facilitates interaction with and disruption of the bacterial cell membrane.
Available data suggests that octyl gallate generally exhibits greater antibacterial activity than this compound against a variety of bacterial strains. This is evidenced by lower Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) in comparative studies. The primary mechanism of action for both compounds involves damage to the bacterial cell membrane, leading to increased permeability and disruption of essential cellular processes, including the respiratory electron transport chain.
Quantitative Data Comparison
The following table summarizes the available quantitative data on the antibacterial efficacy of this compound and octyl gallate. It is important to note that direct comparisons are most accurate when data is derived from the same study, due to variations in experimental conditions across different research efforts.
| Compound | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound (acetylated) | Xanthomonas citri | 34.65 | Not Reported | [1] |
| Octyl Gallate (acetylated) | Xanthomonas citri | 27.92 | Not Reported | [1] |
| Octyl Gallate | Staphylococcus aureus (HA-MRSA) | 4 | 8 | [2] |
| Octyl Gallate | Staphylococcus aureus (CA-MRSA) | 4 | 8 | [2] |
| Octyl Gallate | Staphylococcus epidermidis | 4 | 8 | [2] |
| Octyl Gallate | Streptococcus pyogenes | 8 | 16 | [2] |
| Octyl Gallate | Bacillus subtilis | 4 | 8 | [2] |
| Octyl Gallate | Escherichia coli | >128 | >128 | [2] |
| Octyl Gallate | Acinetobacter baumannii | >128 | >128 | [2] |
| Octyl Gallate | Klebsiella pneumoniae | >128 | >128 | [2] |
| Octyl Gallate | Pseudomonas aeruginosa | >128 | >128 | [2] |
| Octyl Gallate | Enterococcus faecalis | 30 | Not Reported | [3] |
Note: The data for acetylated this compound and octyl gallate against Xanthomonas citri suggests that the octyl ester is more potent. While not a direct comparison of the non-acetylated forms, it aligns with the general trend of increased efficacy with a longer alkyl chain.
Mechanism of Action
The antibacterial action of both hexyl and octyl gallate is primarily attributed to their ability to interact with and disrupt the bacterial cell membrane.[4][5] This interaction is facilitated by the lipophilic nature of their alkyl chains.
The proposed mechanism can be summarized in the following steps:
-
Membrane Interaction: The alkyl gallate molecules insert into the bacterial cell membrane.
-
Membrane Disruption: This insertion disrupts the integrity and fluidity of the phospholipid bilayer.
-
Increased Permeability: The compromised membrane becomes more permeable, leading to the leakage of intracellular components.[4]
-
Inhibition of Cellular Processes: The disruption of the membrane potential affects essential cellular functions, including the electron transport chain, which is vital for energy production.[5][6]
The following diagram illustrates the proposed antibacterial mechanism of alkyl gallates.
Experimental Protocols
The determination of the antibacterial efficacy of hexyl and octyl gallate, specifically the MIC and MBC values, is typically performed using the broth microdilution method.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
The following diagram outlines the typical workflow for a broth microdilution assay.
Determination of Minimum Bactericidal Concentration (MBC)
To determine the MBC, an aliquot from the wells of the MIC assay that show no visible growth is subcultured onto an agar medium that does not contain the test compound. The plates are then incubated, and the MBC is defined as the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.
Conclusion
The available evidence strongly suggests that both this compound and octyl gallate are effective antibacterial agents, with octyl gallate demonstrating superior potency in the limited direct comparative data available. Their shared mechanism of action, centered on the disruption of the bacterial cell membrane, makes them interesting candidates for further investigation as potential alternatives or adjuncts to conventional antibiotics. The lipophilicity conferred by their alkyl chains is a key determinant of their antibacterial activity. For a more definitive comparison, further studies directly comparing a wider range of alkyl gallates, including hexyl and octyl gallate, against a broad panel of clinically relevant bacteria under standardized conditions are warranted.
References
- 1. pure.rug.nl [pure.rug.nl]
- 2. Broad-Spectrum Antibacterial Activity of Antioxidant Octyl Gallate and Its Impact on Gut Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Antibacterial activity of akyl gallates against Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Capacity of Hexyl Gallate and Gallic Acid
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
Hexyl gallate, an ester of gallic acid, presents a lipophilic alternative to its parent compound, offering distinct advantages in non-aqueous systems. This guide provides a comprehensive comparison of the antioxidant capacities of this compound and gallic acid, supported by experimental data and detailed methodologies to aid in research and development applications.
Quantitative Comparison of Antioxidant Activity
The antioxidant efficacy of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant capacity. While direct head-to-head comparative studies detailing the IC50 values of this compound in common antioxidant assays are not extensively available in the literature, we can infer its potential based on studies of other alkyl gallates and compare it with the well-documented values for gallic acid.
| Antioxidant Assay | Gallic Acid IC50 | This compound IC50 | Reference Compound IC50 |
| DPPH Radical Scavenging | 29.5 µM[1] | Data not available | α-tocopherol: 105.3 µM[1] |
| ABTS Radical Scavenging | 1.03 µg/mL | Data not available | (+)-catechin hydrate: 3.12 µg/mL[2] |
| Lipid Peroxidation Inhibition | Weak inhibitory effect | Potent inhibition (inferred) | Dodecyl gallate: Showed significant inhibition where gallic acid did not[3] |
Note: The lipophilicity of alkyl gallates, which increases with the length of the alkyl chain, has been shown to enhance their antioxidant activity in lipid-based systems. For instance, dodecyl gallate, a longer-chain ester, demonstrated significant inhibition of mitochondrial lipid peroxidation, whereas gallic acid showed little to no effect.[3] This suggests that this compound, with its six-carbon alkyl chain, would likely exhibit superior antioxidant activity in lipid environments compared to the more hydrophilic gallic acid.
Experimental Methodologies
To ensure reproducibility and accurate comparison, detailed experimental protocols for the key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (typically 0.1 mM). The absorbance of the working solution should be adjusted to approximately 1.0 at 517 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds (gallic acid and this compound) in methanol.
-
Reaction Mixture: Add a specific volume of the test compound solution to the DPPH working solution. A control containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the antioxidant.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare various concentrations of the test compounds.
-
Reaction Mixture: Add a small volume of the test compound solution to the ABTS•+ working solution.
-
Incubation: Allow the reaction to proceed at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Record the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Lipid Peroxidation Inhibition Assay (TBARS Method)
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring the malondialdehyde (MDA) produced during the peroxidation of lipids. Antioxidants that inhibit lipid peroxidation will reduce the amount of MDA formed.
Protocol:
-
Sample Preparation: A lipid-rich medium (e.g., a tissue homogenate or a lipid emulsion) is incubated with a pro-oxidant (e.g., FeSO4) in the presence and absence of the test compounds.
-
Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid, TCA) is added to the samples.
-
Heating: The mixture is heated in a boiling water bath for a specified time (e.g., 15-20 minutes) to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.
-
Cooling and Centrifugation: The samples are cooled, and then centrifuged to remove any precipitate.
-
Measurement: The absorbance of the supernatant is measured at 532 nm.
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing the antioxidant to the control (without antioxidant).
Mechanistic Insights and Signaling Pathways
The primary antioxidant mechanism of both gallic acid and its alkyl esters, including this compound, involves the donation of a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby stabilizing them. The presence of three hydroxyl groups on the benzene ring of the gallate moiety is crucial for this activity.
While specific signaling pathways directly modulated by this compound are not yet well-defined, it is plausible that its increased lipophilicity allows for better interaction with cell membranes and cellular components involved in oxidative stress signaling. This could potentially lead to a more pronounced effect on pathways regulated by factors such as Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of the antioxidant response. Further research is warranted to elucidate the precise molecular targets and signaling cascades affected by this compound.
Conclusion
This compound, due to its increased lipophilicity, is anticipated to be a more potent antioxidant than gallic acid, particularly in lipid-rich environments where oxidative damage is a primary concern. The provided experimental protocols offer a standardized approach for researchers to directly compare the antioxidant capacities of these and other compounds. The development of more lipophilic antioxidants like this compound holds promise for applications in the pharmaceutical, food, and cosmetic industries, where preventing lipid oxidation is crucial. Further investigations into the specific cellular mechanisms and signaling pathways affected by this compound will provide a deeper understanding of its biological activity and potential therapeutic applications.
References
- 1. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant activity of dodecyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of the antimicrobial spectrum of different alkyl gallates
A Comparative Analysis of the Antimicrobial Spectrum of Different Alkyl Gallates
Alkyl gallates, the esters of gallic acid, are a class of compounds that have garnered significant interest within the scientific community for their potent antimicrobial properties.[1] These compounds, found naturally in various plants, exhibit a broad spectrum of activity against a range of pathogenic bacteria and fungi.[2] The antimicrobial efficacy of alkyl gallates is intrinsically linked to the length of their alkyl chain, a relationship that has been the subject of extensive research.[1][3] This guide provides a comparative analysis of the antimicrobial spectrum of different alkyl gallates, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in this field.
Structure-Activity Relationship: The Critical Role of the Alkyl Chain
The length of the alkyl chain is a pivotal determinant of the antimicrobial activity of alkyl gallates.[3] Generally, as the carbon chain length increases, the antimicrobial and antibiofilm effects become more pronounced.[1] This is attributed to the increased lipophilicity of the molecule, which facilitates its interaction with and disruption of the microbial cell membrane.[3] However, this trend continues only up to a certain point, a phenomenon known as the "cut-off effect," after which a further increase in chain length can lead to a decrease in activity.[4] For instance, against methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-sensitive Staphylococcus aureus (MSSA), the maximum activity was observed with 1-nonyl and 1-decyl gallate.[5][6] Similarly, octyl gallate has demonstrated excellent inhibitory effects against both Escherichia coli and Staphylococcus aureus.[3]
Comparative Antimicrobial Activity of Alkyl Gallates
The antimicrobial spectrum of alkyl gallates has been evaluated against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different alkyl gallates against selected pathogens, compiled from various studies.
| Alkyl Gallate | Microorganism | MIC (µg/mL) | Reference |
| Gallic Acid | Escherichia coli (MDR) | 1024 | [1] |
| Candida albicans | >5000 (10 mg/mL) | [1] | |
| Propyl Gallate | Staphylococcus aureus | 330 | [7] |
| Carnobacterium divergens | 503.0 ± 86.2 | [8] | |
| Leuconostoc carnosum | 233.5 ± 38.7 | [8] | |
| Octyl Gallate | Staphylococcus aureus (MRSA) | 2 | [1] |
| Escherichia coli | 4-8 | [9] | |
| Staphylococcus aureus | 4-8 | [9] | |
| Bacillus subtilis | 4-8 | [9] | |
| Carnobacterium divergens | 38.3 ± 7.7 | [8] | |
| Leuconostoc carnosum | 10.5 ± 1.8 | [8] | |
| Saccharomyces cerevisiae | 25 | [10] | |
| Zygosaccharomyces bailii | 50 | [10] | |
| Nonyl Gallate | Staphylococcus aureus (MRSA) | 15.6 | [5] |
| Staphylococcus aureus (MSSA) | 15.6 | [5] | |
| Decyl Gallate | Staphylococcus aureus (MSSA) | 15.6 | [5] |
Mechanisms of Antimicrobial Action
Alkyl gallates exert their antimicrobial effects through multiple mechanisms of action. A primary mode of action is the disruption of the bacterial cell membrane integrity, leading to the leakage of cellular contents.[1][3] Furthermore, these compounds can permeate the cell and interact with intracellular targets such as DNA.[3] Octyl gallate, for example, has been shown to disturb the activity of the respiratory electron transport chain, inducing the generation of toxic reactive oxygen species (ROS) and up-regulating ROS-related genes.[3][11] Additionally, alkyl gallates can inhibit biofilm formation by suppressing the synthesis of the extracellular polymeric matrix and interfering with quorum-sensing signaling pathways.[1]
Experimental Protocols
The determination of the antimicrobial activity of alkyl gallates involves standardized laboratory procedures. Below are detailed methodologies for key experiments.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a fundamental measure of antimicrobial activity.[3]
Broth Microdilution Method:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Alkyl Gallates: The alkyl gallate is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Observation: The MIC is determined as the lowest concentration of the alkyl gallate at which no visible growth of the microorganism is observed.[12]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Subculturing from MIC Assay: Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.
-
Plating: The aliquot is plated onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The plates are incubated under suitable conditions to allow for bacterial growth.
-
Observation: The MBC is identified as the lowest concentration of the alkyl gallate that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.[3]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of alkyl gallates.
Caption: Workflow for determining the antimicrobial activity of alkyl gallates.
Synergistic Effects
An important aspect of the antimicrobial activity of alkyl gallates is their ability to act synergistically with other antimicrobial agents.[1] For instance, at concentrations below their MIC, alkyl gallates have been shown to enhance the susceptibility of MRSA and MSSA strains to β-lactam antibiotics.[5][6] This synergistic effect is particularly promising for combating antimicrobial resistance. The combination of gallic acid with ampicillin has also been shown to be effective against multidrug-resistant E. coli.[1]
References
- 1. Alkyl Gallates as Potential Antibiofilm Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relation between lipophilicity of alkyl gallates and antifungal activity against yeasts and filamentous fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phexcom.com [phexcom.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial mechanism of alkyl gallates against Escherichia coli and Staphylococcus aureus and its combined effect with electrospun nanofibers on Chinese Taihu icefish preservation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Alkyl gallates inhibit serine O-acetyltransferase in bacteria and enhance susceptibility of drug-resistant Gram-negative bacteria to antibiotics [frontiersin.org]
The Synergistic Dance of Antioxidants: A Comparative Guide to Hexyl Gallate and Phenolic Compounds
For researchers, scientists, and drug development professionals, understanding the intricate interplay between antioxidant compounds is paramount in the quest for more effective therapeutic and preventative strategies against oxidative stress-induced pathologies. This guide delves into the synergistic antioxidant potential of Hexyl gallate when combined with other notable phenolic compounds: quercetin, catechin, and caffeic acid. Through a comprehensive review of experimental data, this document provides a comparative analysis of their individual and combined antioxidant efficacies, supported by detailed experimental protocols and visual representations of key mechanisms and workflows.
While direct experimental data on the synergistic effects of this compound with other phenolics is limited in the current literature, we can extrapolate potential interactions based on studies of its parent molecule, gallic acid. Gallic acid has been shown to exhibit significant synergistic antioxidant activity when combined with other phenolic compounds, suggesting that its derivatives, such as this compound, may possess similar interactive properties.
Comparative Antioxidant Activity
The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the reported IC50 values for this compound and the selected phenolic compounds in various antioxidant assays.
| Compound | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) | Notes |
| This compound | ~0.11 mM[1] | - | Exhibits potent antimalarial activity.[1] |
| Quercetin | 15.9 µg/mL[2] - 19.17 µg/mL[3] | 48.0 µM[4] | A very strong antioxidant.[2] |
| Catechin | - | - | Known for its antioxidant properties. |
| Caffeic Acid | 5.9 µg/mL[5] - 50 µM[6] | - | Shows strong antiradical activity.[6] |
Synergistic Potential: Insights from Gallic Acid
Studies on gallic acid provide a foundation for understanding the potential synergistic interactions of this compound. The combination of gallic acid with other phenolic compounds has been shown to produce a total antioxidant effect greater than the sum of their individual activities.
One study investigating the synergistic effects of various phenolic compounds using the Ferric Reducing Antioxidant Power (FRAP) assay demonstrated a remarkable 137.8% increase in antioxidant activity when gallic acid was combined with caffeic acid.[7] The combination of gallic acid and quercetin also showed a positive, albeit more modest, synergistic effect.[7]
| Combination | Experimental FRAP Value (µM Fe2+) | Theoretical FRAP Value (µM Fe2+) | Synergistic Effect (%) |
| Gallic Acid + Caffeic Acid | 5952.0 ± 80.0 | 2502.7 ± 46.7 | 137.8 |
| Gallic Acid + Quercetin | 1794.7 ± 26.6 | 1726.0 ± 3.4 | 4.0 |
Data adapted from Hajimehdipoor et al. (2014).[7]
These findings suggest that combining this compound with compounds like caffeic acid or quercetin could lead to enhanced antioxidant formulations. The mechanism behind this synergy often involves the regeneration of the more potent antioxidant by the other, creating a cycle that prolongs their radical-scavenging capabilities.
Experimental Protocols
To facilitate further research and validation, detailed protocols for the most common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep purple DPPH to a pale yellow hydrazine is monitored spectrophotometrically at approximately 517 nm.[8][9][10][11]
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[8][9]
-
Sample Preparation: Dissolve the test compounds (this compound, quercetin, catechin, caffeic acid, and their mixtures) in a suitable solvent to prepare a series of concentrations.
-
Reaction: In a 96-well plate or cuvettes, add a specific volume of the test sample to the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.[12]
-
Incubation: Incubate the plate or cuvettes in the dark at room temperature for a set period (typically 30 minutes).[8][9]
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[8][9][12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically at approximately 734 nm.[13][14][15][16]
Procedure:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13][17]
-
Working Solution: Dilute the ABTS•+ stock solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[13][17]
-
Sample Preparation: Prepare a series of concentrations of the test compounds and their mixtures.
-
Reaction: Add a small volume of the test sample to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance at 734 nm.[14]
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay, and the IC50 value is determined.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of this process. MDA reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.[18][19][20][21][22]
Procedure:
-
Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., linoleic acid emulsion, tissue homogenate) is incubated with a pro-oxidant (e.g., AAPH, FeSO4) in the presence and absence of the test compounds.
-
TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium (e.g., trichloroacetic acid) is added to the reaction mixture.[18][19][21]
-
Heating: The mixture is heated in a water bath (e.g., 95°C for 1 hour) to facilitate the reaction between MDA and TBA.[21]
-
Measurement: After cooling, the absorbance of the resulting pink chromogen is measured at 532 nm.[18][19][21]
-
Calculation: The inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples treated with the antioxidant to that of the control.
Visualizing the Interactions and Processes
To better understand the concepts discussed, the following diagrams illustrate the proposed synergistic antioxidant mechanism, a typical experimental workflow for assessing synergy, and the general signaling pathway of antioxidant action.
Caption: Proposed synergistic mechanism where this compound neutralizes a free radical and is subsequently regenerated by another phenolic compound.
Caption: A typical experimental workflow for determining the synergistic antioxidant effects of chemical compounds.
Caption: A simplified diagram illustrating the direct and indirect antioxidant mechanisms of phenolic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. nehu.ac.in [nehu.ac.in]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 10. researchgate.net [researchgate.net]
- 11. DPPH Radical Scavenging Assay [mdpi.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 13. researchgate.net [researchgate.net]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. 4.4.2. ABTS Radical Scavenging Assay [bio-protocol.org]
- 16. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 17. pubcompare.ai [pubcompare.ai]
- 18. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 19. Lipid peroxidation assay (TBARS) [bio-protocol.org]
- 20. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 21. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. TBARS (Lipid Peroxidation) Assay [cellbiolabs.com]
Efficacy of Hexyl gallate in comparison to other natural antimicrobials
For Immediate Release
In the ongoing search for effective natural antimicrobial agents, hexyl gallate, an ester of gallic acid, has demonstrated significant efficacy against a range of pathogenic bacteria. This comprehensive guide provides a comparative analysis of this compound's antimicrobial performance against other well-established natural antimicrobials, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Comparison of Antimicrobial Efficacy
The antimicrobial efficacy of this compound and other natural compounds is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of this compound in comparison to other natural antimicrobials against two common pathogenic bacteria, Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium).
It is important to note that the following data has been compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental methodologies across different research groups.
Table 1: Comparative Minimum Inhibitory Concentrations (MIC) Against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference(s) |
| This compound | 34.65 (against Xanthomonas citri) | |
| Octyl Gallate | 4 - 8 | |
| Nonyl/Decyl Gallate | 15.6 | |
| Carvacrol | 64 - 4000 | [1][2] |
| Thymol | 128 - 256 | [3] |
| Eugenol | 115 - 512 | [4][5] |
| Cinnamaldehyde | 160 - 250 | [6][7] |
Table 2: Comparative Minimum Inhibitory Concentrations (MIC) Against Escherichia coli
| Compound | MIC (µg/mL) | Reference(s) |
| This compound | Not specified in the provided results | |
| Carvacrol | 300 - 16000 | [8][9][10] |
| Thymol | 175 - 2786 | [11][12] |
| Eugenol | 125 - 1600 | [13][14] |
| Cinnamaldehyde | 250 - 780 | [15][16] |
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in microbiology to assess the antimicrobial potential of a substance. The Broth Microdilution Method is a standard and widely used technique for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the general steps for determining the MIC of natural antimicrobials.
1. Preparation of Materials:
-
Test Compounds: Stock solutions of this compound and other natural antimicrobials are prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.
-
Bacterial Strains: Pure cultures of the test bacteria (Staphylococcus aureus, Escherichia coli, etc.) are grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB) at 37°C.
-
Growth Medium: Sterile Mueller-Hinton Broth (MHB) is used for diluting the compounds and for bacterial growth.
-
96-Well Microtiter Plates: Sterile, flat-bottom 96-well plates are used for the assay.
2. Inoculum Preparation:
-
The overnight bacterial culture is diluted in fresh MHB to achieve a standardized turbidity, typically corresponding to a 0.5 McFarland standard. This suspension is then further diluted to obtain a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using MHB. The concentration range should be broad enough to determine the MIC.
-
A standardized volume of the bacterial inoculum is added to each well containing the diluted compounds.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the bacterial inoculum (no antimicrobial).
-
Negative Control: Wells containing only the growth medium (no bacteria or antimicrobial).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve the compounds and the bacterial inoculum to ensure it does not inhibit bacterial growth.
-
-
The plates are incubated at 37°C for 18-24 hours.
4. Determination of MIC:
-
After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm. A growth indicator dye, such as resazurin, can also be used to aid in the visualization of bacterial viability.[15]
Below is a graphical representation of a typical experimental workflow for determining MIC.
Experimental workflow for MIC determination.
Mechanisms of Action
The antimicrobial activity of this compound and other natural compounds is attributed to various mechanisms that disrupt essential cellular functions in bacteria.
This compound: A Dual-Action Antimicrobial
This compound exhibits a multi-faceted mechanism of action against bacteria, primarily targeting the cell membrane and interfering with bacterial communication.
-
Membrane Disruption: The lipophilic hexyl chain of the molecule facilitates its interaction with the bacterial cell membrane.[17] This interaction disrupts the membrane integrity, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.[18]
-
Quorum Sensing Inhibition: this compound has been shown to interfere with quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression and regulate virulence factors.[19][20] Specifically, in Pseudomonas aeruginosa, this compound inhibits the RhlR quorum sensing system, which in turn suppresses the production of virulence factors like rhamnolipid and pyocyanin.[19][20]
The following diagram illustrates the proposed mechanism of action of this compound.
Mechanism of action of this compound.
Other Natural Antimicrobials: Primarily Membrane-Active
Carvacrol, thymol, eugenol, and cinnamaldehyde, all major components of essential oils, share a primary mechanism of action that involves the disruption of the bacterial cell membrane. Their hydrophobic nature allows them to partition into the lipid bilayer of the cell membrane, increasing its permeability and causing the leakage of ions and other cellular contents. This disruption of the membrane potential and integrity ultimately leads to cell death.[9][21]
Conclusion
This compound emerges as a promising natural antimicrobial with potent activity, particularly against Gram-positive bacteria. Its dual mechanism of action, involving both membrane disruption and quorum sensing inhibition, makes it an interesting candidate for further investigation and development. While direct comparative data under standardized conditions is still needed for a definitive ranking, the available evidence suggests that this compound's efficacy is comparable to, and in some cases potentially greater than, other well-known natural antimicrobials. Future research should focus on head-to-head comparative studies and in-depth mechanistic investigations to fully elucidate the therapeutic potential of this compound.
References
- 1. Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential of Carvacrol and Thymol in Reducing Biofilm Formation on Technical Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subinhibitory Concentrations of Thymol Reduce Enterotoxins A and B and α-Hemolysin Production in Staphylococcus aureus Isolates | PLOS One [journals.plos.org]
- 4. Eugenol Reduces the Expression of Virulence-Related Exoproteins in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 9. Antimicrobial Potential of Carvacrol against Uropathogenic Escherichia coli via Membrane Disruption, Depolarization, and Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sub-lethal Concentrations of Phytochemicals (Carvacrol and Oregano) Select for Reduced Susceptibility Mutants of Escherichia coli O23:H52 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. redalyc.org [redalyc.org]
- 12. Thymol tolerance in Escherichia coli induces morphological, metabolic and genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. New Insights into the Antimicrobial Action of Cinnamaldehyde towards Escherichia coli and Its Effects on Intestinal Colonization of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Effects of alkyl chain length of gallate on self-association and membrane binding - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound for the control of citrus canker caused by Xanthomonas citri subsp citri - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of alkyl gallates on quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. mdpi.com [mdpi.com]
Hexyl Gallate: A Comparative Guide to its In Vitro Cytotoxicity on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro cytotoxic effects of hexyl gallate on various cancer cell lines. Drawing from experimental data, we compare its performance against other alkyl gallate derivatives and the common chemotherapeutic agent, doxorubicin. This document details the experimental protocols for key cytotoxicity assays and visualizes the underlying molecular pathways.
This compound: An Overview
This compound is an ester formed from hexanol and gallic acid. As a member of the alkyl gallate family, it possesses antioxidant properties and has garnered interest for its potential as an anticancer agent. Its efficacy is often attributed to its ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. The lipophilic nature of the hexyl chain is thought to enhance its penetration into cell membranes compared to its parent compound, gallic acid.
Comparative Cytotoxicity of this compound
The cytotoxic effect of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The lower the IC50 value, the more potent the compound.
The following tables summarize the IC50 values of this compound and its derivatives against several cancer cell lines, providing a comparative view of its potency.
Table 1: IC50 Values of Alkyl Gallates on Breast Cancer Cell Line (MCF-7)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| Hexyl Gallamide | 3.5 [1] | ~13.8 |
| Gallic Acid | 166.90[2] | ~981.0 |
| Methyl Gallate | 113.25[2] | ~614.9 |
| Ethyl Gallate | 130.12[2] | ~656.5 |
| Propyl Gallate | >1000[2] | >4757.3 |
| Butyl Gallate | >1000[2] | >4459.3 |
| Isoamyl Gallate | 58.11[2] | ~230.3 |
| Heptyl Gallate | 25.94[2] | ~97.4 |
| Octyl Gallate | 42.34[2] | ~150.0 |
| Doxorubicin | 6.58[3] | ~12.1 |
Note: IC50 value for Hexyl Gallamide is presented as a close derivative of this compound.
Table 2: IC50 Values of Alkyl Gallates on Lung Cancer Cell Line (A549)
| Compound | IC50 (µM) |
| Hexyl Amide Gallate | ~30.0 (range 5.4-30.0) [4] |
| Gallic Acid | 23.2[4] |
| Doxorubicin | 31.1[4] |
| Propyl Gallate | ~800[5] |
Note: IC50 value for Hexyl Amide Gallate is presented as a close derivative of this compound.
Table 3: IC50 Values of Alkyl Gallates on Cervical Cancer Cell Line (HeLa)
| Compound | IC50 (µg/mL) | IC50 (µM) |
| This compound | Not explicitly stated, but research suggests activity[6] | - |
| Gallic Acid | 166.0[6] | ~975.7 |
| Methyl Gallate | 120.50[6] | ~654.3 |
| Isoamyl Gallate | - | - |
| Heptyl Gallate | 12.32[6] | ~46.2 |
| Octyl Gallate | 51.98[6] | ~184.1 |
| Doxorubicin | 9.47[6] | ~17.4 |
Table 4: IC50 Values of Gallic Acid Derivatives on Liver Cancer Cell Line (HepG2)
| Compound | IC50 (µM) |
| Octyl Gallate | Induces cell cycle arrest[7] |
| Tea Pigments | ~50 µg/mL |
| Gallic Acid | - |
Note: Direct IC50 for this compound on HepG2 was not found. Data for Octyl Gallate is provided for comparison.
Table 5: IC50 Values of Gallic Acid Derivatives on Prostate Cancer Cell Line (LNCaP)
| Compound | IC50 (µM) |
| Epigallocatechin-3-gallate (EGCG) | Induces cell cycle arrest and apoptosis[8] |
| Gallic Acid | Ineffective at decreasing cell viability[9] |
Note: Direct IC50 for this compound on LNCaP was not found. Data for EGCG is provided for comparison.
Mechanisms of Action: Signaling Pathways
This compound and its derivatives exert their cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest. These processes are orchestrated by complex signaling pathways.
Apoptosis Induction Pathway
Gallic acid and its derivatives, including alkyl gallates, are known to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. The intrinsic pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, ultimately leading to apoptosis. The extrinsic pathway is activated by the binding of extracellular death ligands to death receptors on the cell surface, which also culminates in caspase activation.
Cell Cycle Arrest Pathway
Alkyl gallates can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phases. This is typically achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). For instance, an increase in the expression of CDK inhibitors (e.g., p21, p27) and a decrease in the levels of cyclins (e.g., Cyclin D1, Cyclin E) can lead to a G1 phase arrest.
References
- 1. In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells : Oriental Journal of Chemistry [orientjchem.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Activity Assessment of Alkyl Amide Gallate Against A549 Lung Cancer Cells In Vitro. | Perpustakaan FKUI [library.fk.ui.ac.id]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Octyl gallate induces hepatic steatosis in HepG2 cells through the regulation of SREBP-1c and PPAR-gamma gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octyl gallate reduces ATP levels and Ki67 expression leading HepG2 cells to cell cycle arrest and mitochondria-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Free Radical Scavenging Prowess of Gallate Esters
For Immediate Release
[City, State] – [Date] – A comprehensive comparative study has been conducted to evaluate the free radical scavenging activities of a series of gallate esters, compounds of significant interest to the pharmaceutical, cosmetic, and food industries for their antioxidant properties. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of the efficacy of various gallate esters, supported by quantitative data and detailed experimental protocols.
The antioxidant activity of gallate esters is attributed to the phenolic hydroxyl groups on the gallic acid moiety, which can donate a hydrogen atom to free radicals, thereby neutralizing them. The length of the alkyl ester chain influences the lipophilicity of the molecule, which in turn can affect its antioxidant efficacy in different systems. This guide summarizes the findings from multiple studies to provide a clear comparison of their performance.
Quantitative Comparison of Free Radical Scavenging Activity
The free radical scavenging activity of gallate esters is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The results are typically expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant activity.[1]
The following table summarizes the IC50 values for various gallate esters from different studies. It is important to note that variations in experimental conditions, such as the solvent and reaction time, can influence the IC50 values.
| Gallate Ester | Assay | IC50 Value (µM) | IC50 Value (µg/mL) | Reference / Notes |
| Gallic Acid | DPPH | 29.5 | 5.02 | [2] |
| DPPH | - | 0.94 | As a reference standard.[3] | |
| DPPH | - | 6.08 | Compared with ascorbic acid (IC50 of 5.83 µg/mL).[3] | |
| Methyl Gallate | DPPH | 38.0 | 6.99 | [2] |
| DPPH | - | 1.02 | Compared with gallic acid (IC50 0.94 µg/mL).[3] | |
| DPPH | - | 7.48 | [3] | |
| Ethyl Gallate | ABTS | - | 5 | [4] |
| Propyl Gallate | DPPH | - | ~30.12 µM (approx. 6.4 µg/mL) | Used as a standard.[5] |
| Octyl Gallate | Lipoxygenase Inhibition | 50 | - | [6] |
| Lauryl Gallate | Lipoxygenase Inhibition | 50 | - | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which has a deep purple color, by an antioxidant to the yellow-colored diphenylpicrylhydrazine.[7] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol (spectrophotometric grade)
-
Test compounds (gallate esters)
-
Positive control (e.g., Ascorbic acid, Trolox, or Gallic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the gallate esters and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample concentration (e.g., 100 µL) to the wells. Add the same volume of the solvent to a blank well.
-
Initiation of Reaction: Add a specific volume of the DPPH working solution (e.g., 100 µL) to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the gallate ester. The concentration that causes 50% inhibition is the IC50 value.[8][9][10]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is converted back to the colorless neutral form. The reduction in absorbance at 734 nm is proportional to the antioxidant activity.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (gallate esters)
-
Positive control (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Preparation of Working Solution: Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[11][12]
-
Preparation of Test Samples: Dissolve the gallate esters and the positive control in the appropriate solvent to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well plate, add a small volume of each sample concentration (e.g., 10 µL) to the wells.
-
Initiation of Reaction: Add a larger volume of the ABTS•+ working solution (e.g., 190 µL) to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the gallate ester. The concentration that causes 50% inhibition is the IC50 value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the free radical scavenging activity of gallate esters.
References
- 1. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of gallic acid and methyl gallate in triacylglycerols of Kilka fish oil and its oil-in-water emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. media.neliti.com [media.neliti.com]
- 5. dpph assay ic50: Topics by Science.gov [science.gov]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. echemi.com [echemi.com]
- 9. google.com [google.com]
- 10. youtube.com [youtube.com]
- 11. cosmobiousa.com [cosmobiousa.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexyl Gallate
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as the antioxidant hexyl gallate, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of your team and the integrity of your research.
Immediate Safety and Disposal Protocols for this compound
Step-by-Step Disposal Procedure:
-
Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Segregate this compound waste from other chemical waste streams to avoid potentially reactive mixtures. Specifically, keep it separate from acids, bases, and oxidizing agents[1][2].
-
Maintain separate containers for solid and liquid this compound waste[3].
-
-
Container Selection and Labeling:
-
Use only approved, compatible containers for storing this compound waste. Plastic containers are often preferred for chemical waste[4]. The original container may be used if it is in good condition[1].
-
Ensure containers are leak-proof and can be tightly sealed to prevent spills[3].
-
Clearly label each container with "Hazardous Waste" and the specific contents, including "this compound."
-
-
Accumulation and Storage:
-
Store this compound waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation[1][4].
-
Do not overfill liquid waste containers; a general guideline is to fill to no more than 75% capacity to allow for vapor expansion[2].
-
Keep waste containers closed except when adding waste[4][5].
-
-
Disposal Request and Pickup:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup[4].
-
Provide accurate information about the waste composition to the disposal personnel.
-
-
Empty Container Disposal:
-
A container that held this compound is considered "empty" under federal regulations if all waste has been removed by standard practice and no more than 2.5 cm (1 inch) of residue, or 3% by weight for containers less than 110 gallons, remains[5].
-
For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected and disposed of as hazardous waste[5][6].
-
Once properly emptied and cleaned, remove or deface the original labels before disposing of the container in the general waste stream[3].
-
Key Disposal Considerations for this compound
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | Based on data for related compounds |
| Primary Disposal Method | Approved Waste Disposal Plant | |
| Waste Segregation | Separate from acids, bases, and oxidizers. Separate solids and liquids. | [1][2][3] |
| Container Type | Compatible, leak-proof, and tightly sealed. Plastic is often preferred. | [3][4] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [1][4] |
| Container Filling | Do not exceed 75% capacity for liquids. | [2] |
| Empty Container Rinsing | Triple rinse if considered acutely hazardous; collect rinsate as hazardous waste. | [5][6] |
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these established procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and the relevant Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. nipissingu.ca [nipissingu.ca]
- 3. acewaste.com.au [acewaste.com.au]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Essential Safety and Logistical Information for Handling Hexyl Gallate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Hexyl gallate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a safe and efficient research environment.
Hazard Summary
This compound is an aromatic ester that presents several potential hazards. According to safety data sheets (SDS), it is harmful if swallowed and may cause skin and eye irritation. It is important to handle this compound with appropriate care to minimize exposure risks.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound to ensure the appropriate level of personal protective equipment is used. The following table summarizes recommended PPE for various laboratory scenarios involving this compound.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid this compound | Safety glasses with side shields | Nitrile or Neoprene gloves | Laboratory coat | N95 or P95 respirator if not handled in a fume hood |
| Preparing Solutions | Chemical splash goggles | Nitrile or Neoprene gloves | Laboratory coat | Work in a certified chemical fume hood |
| Performing Reactions | Chemical splash goggles and face shield | Nitrile or Neoprene gloves (consider double-gloving) | Chemical-resistant apron over a laboratory coat | Work in a certified chemical fume hood |
| Cleaning Spills | Chemical splash goggles and face shield | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit or apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges and particulate filters |
Eye and Face Protection:
-
Minimum Requirement: Safety glasses with side shields should be worn for all procedures involving this compound.
-
Splash Hazard: When there is a risk of splashes, such as when preparing solutions or during reactions, chemical splash goggles are required. For significant splash risks, a face shield should be worn in conjunction with goggles.
Hand Protection:
-
Glove Selection: Due to the lack of specific breakthrough time data for this compound, it is recommended to use gloves made of materials with good general resistance to esters and aromatic compounds. Nitrile and neoprene gloves are suitable for handling small quantities and for short durations.[1][2] For extended contact or when handling larger quantities, butyl rubber gloves are a more protective option.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation or punctures before use. If contact with this compound occurs, remove the gloves immediately, wash your hands, and put on a new pair. Do not reuse disposable gloves.
Body Protection:
-
A standard laboratory coat should be worn to protect street clothing.
-
For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection:
-
Engineering Controls: The primary method for controlling exposure to this compound dust or vapors is to use engineering controls, such as a certified chemical fume hood.
-
Respirator Use: If work cannot be conducted in a fume hood, or in the case of a spill, respiratory protection is necessary.
-
For weighing the solid compound outside of a fume hood, a NIOSH-approved N95 or P95 particulate respirator is recommended to prevent inhalation of dust.[3]
-
For situations where vapors may be generated or during a spill cleanup, an air-purifying respirator (APR) with organic vapor cartridges should be used.[4][5] A combination cartridge with a particulate pre-filter may be necessary if aerosols are also present.
-
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: A flowchart outlining the process for selecting appropriate PPE.
Operational and Disposal Plans
A clear and concise operational plan is crucial for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation:
-
Consult the Safety Data Sheet (SDS) for this compound before starting any work.
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have a chemical spill kit readily accessible.
-
-
Execution:
-
Perform all manipulations of solid this compound that may generate dust within a chemical fume hood.
-
When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Keep containers of this compound closed when not in use.
-
Avoid contact with skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, paper towels), in a designated, labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.[6][7][8]
-
Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."
-
The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure waste containers are kept closed except when adding waste.
-
-
Disposal:
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
- 1. gloves.com [gloves.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. aghealthandsafety.com [aghealthandsafety.com]
- 4. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. otago.ac.nz [otago.ac.nz]
- 9. vumc.org [vumc.org]
- 10. canterbury.ac.nz [canterbury.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
